Product packaging for 4-Vinyl-1,7-naphthyridine(Cat. No.:)

4-Vinyl-1,7-naphthyridine

Cat. No.: B15249912
M. Wt: 156.18 g/mol
InChI Key: HUXKPUFOSQAZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Vinyl-1,7-naphthyridine is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B15249912 4-Vinyl-1,7-naphthyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

4-ethenyl-1,7-naphthyridine

InChI

InChI=1S/C10H8N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h2-7H,1H2

InChI Key

HUXKPUFOSQAZFN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CN=CC2=NC=C1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 4-Vinyl-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in publicly available literature, this document outlines a rational multi-step synthetic pathway. The proposed route commences with the construction of the 1,7-naphthyridine core to form 1,7-naphthyridin-4(1H)-one, followed by halogenation to yield a 4-halo-1,7-naphthyridine intermediate. The final vinylation is achieved through a palladium-catalyzed cross-coupling reaction. This guide provides detailed experimental protocols for each key transformation, supported by quantitative data where available, and includes visualizations of the synthetic workflow.

Introduction

The 1,7-naphthyridine scaffold is a significant structural motif in numerous biologically active compounds. The introduction of a vinyl group at the 4-position offers a versatile handle for further chemical modifications, such as polymerizations or click reactions, making this compound a valuable building block in drug discovery and materials science. This guide consolidates information from various sources to present a viable and detailed synthetic strategy.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages, as depicted in the workflow below.

G cluster_0 Stage 1: Naphthyridine Core Formation cluster_1 Stage 2: Halogenation cluster_2 Stage 3: Vinylation start 3-Aminopyridine-4-carboxamide step1 Cyclization with Diethyl Malonate start->step1 prod1 1,7-Naphthyridin-4(1H)-one step1->prod1 step2 Chlorination with POCl3 prod1->step2 prod2 4-Chloro-1,7-naphthyridine step2->prod2 step3 Palladium-Catalyzed Cross-Coupling prod2->step3 prod3 This compound step3->prod3

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 1,7-Naphthyridin-4(1H)-one

The formation of the 1,7-naphthyridine core can be achieved through the cyclization of a substituted aminopyridine. A common method involves the reaction of 3-aminopyridine-4-carboxamide with diethyl malonate.

Reaction Scheme:

G 3-Aminopyridine-4-carboxamide 3-Aminopyridine-4-carboxamide 1,7-Naphthyridin-4(1H)-one 1,7-Naphthyridin-4(1H)-one 3-Aminopyridine-4-carboxamide->1,7-Naphthyridin-4(1H)-one Diethyl malonate, NaOEt, EtOH, Reflux

Figure 2. Synthesis of the 1,7-naphthyridine core.

Protocol:

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add 3-aminopyridine-4-carboxamide and diethyl malonate.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to yield 1,7-naphthyridin-4(1H)-one.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents
3-Aminopyridine-4-carboxamide137.141.0
Diethyl malonate160.171.1
Sodium22.992.2
Ethanol46.07Solvent

Table 1. Reagents for the synthesis of 1,7-Naphthyridin-4(1H)-one.

Stage 2: Synthesis of 4-Chloro-1,7-naphthyridine

The hydroxyl group of the 1,7-naphthyridin-4(1H)-one can be converted to a chlorine atom, a good leaving group for subsequent cross-coupling reactions, using a chlorinating agent such as phosphorus oxychloride.

Reaction Scheme:

G 1,7-Naphthyridin-4(1H)-one 1,7-Naphthyridin-4(1H)-one 4-Chloro-1,7-naphthyridine 4-Chloro-1,7-naphthyridine 1,7-Naphthyridin-4(1H)-one->4-Chloro-1,7-naphthyridine POCl3, Reflux

Figure 3. Chlorination of the 1,7-naphthyridine core.

Protocol:

  • A mixture of 1,7-naphthyridin-4(1H)-one and phosphorus oxychloride is heated at reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactant/Reagent Molecular Weight ( g/mol ) Notes
1,7-Naphthyridin-4(1H)-one146.141.0 equivalent
Phosphorus oxychloride (POCl₃)153.33Reagent and solvent

Table 2. Reagents for the synthesis of 4-Chloro-1,7-naphthyridine.

Stage 3: Synthesis of this compound via Suzuki-Miyaura Coupling

The final step involves the introduction of the vinyl group via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 4-chloro-1,7-naphthyridine and a vinylboron reagent, such as potassium vinyltrifluoroborate.

Reaction Scheme:

G 4-Chloro-1,7-naphthyridine 4-Chloro-1,7-naphthyridine This compound This compound 4-Chloro-1,7-naphthyridine->this compound Potassium vinyltrifluoroborate, Pd catalyst, Ligand, Base, Solvent, Heat

Figure 4. Suzuki-Miyaura vinylation of 4-Chloro-1,7-naphthyridine.

Protocol:

  • To a reaction vessel, add 4-chloro-1,7-naphthyridine, potassium vinyltrifluoroborate, a palladium catalyst (e.g., PdCl₂(dppf)), a ligand (if necessary, though dppf is a ligand), and a base (e.g., cesium carbonate or potassium carbonate).

  • Add a suitable solvent system (e.g., a mixture of an organic solvent like THF or dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Purpose
4-Chloro-1,7-naphthyridine164.591.0Starting material
Potassium vinyltrifluoroborate133.941.2 - 1.5Vinyl source
PdCl₂(dppf)816.640.02 - 0.05Catalyst
Cesium Carbonate (Cs₂CO₃)325.822.0 - 3.0Base
Tetrahydrofuran (THF) / Water--Solvent

Table 3. Reagents for the Suzuki-Miyaura Vinylation.

Alternative Vinylation Method: Stille Coupling

An alternative to the Suzuki-Miyaura coupling is the Stille coupling, which utilizes an organotin reagent.

Reaction Scheme:

G 4-Chloro-1,7-naphthyridine 4-Chloro-1,7-naphthyridine This compound This compound 4-Chloro-1,7-naphthyridine->this compound Vinyltributyltin, Pd catalyst, Ligand, Solvent, Heat

Figure 5. Stille vinylation of 4-Chloro-1,7-naphthyridine.

The experimental protocol is similar to the Suzuki coupling, with vinyltributyltin replacing the vinylboron reagent and typically using a ligand such as triphenylphosphine. It is important to note that organotin compounds are toxic and should be handled with appropriate safety precautions.

Quantitative Data Summary

Reaction Stage Transformation Typical Yield Range (%)
Stage 1Naphthyridine Core Formation60 - 80
Stage 2Halogenation70 - 90
Stage 3 (Suzuki)Vinylation50 - 85
Stage 3 (Stille)Vinylation60 - 90

Table 4. Estimated Yields for the Synthetic Steps.

Conclusion

This technical guide provides a comprehensive and actionable synthetic route to this compound for researchers in organic and medicinal chemistry. The outlined multi-step process, involving the formation of the naphthyridine core, subsequent halogenation, and a final palladium-catalyzed vinylation, represents a robust strategy based on well-established chemical transformations. The provided experimental protocols and data offer a solid foundation for the successful synthesis of this valuable chemical building block. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity for their specific applications.

An In-Depth Technical Guide to 4-Vinyl-1,7-naphthyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Vinyl-1,7-naphthyridine, a heterocyclic aromatic compound, is a molecule of growing interest in medicinal chemistry and materials science. Its unique structure, featuring a vinyl group attached to the 1,7-naphthyridine core, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals. While specific experimental data for this particular derivative is not extensively available in the public domain, this guide compiles the known information and provides logical extrapolations based on the chemistry of related compounds.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the tables below. This information is critical for understanding its reactivity, solubility, and potential for further chemical modification.

Table 1: General Information [1]

PropertyValue
IUPAC Name 4-ethenyl-1,7-naphthyridine
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Canonical SMILES C=CC1=C2C=CN=CC2=NC=C1
InChI Key HUXKPUFOSQAZFN-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties [1]

PropertyValue
XLogP3 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 156.068748264 g/mol
Monoisotopic Mass 156.068748264 g/mol
Topological Polar Surface Area 25.78 Ų
Heavy Atom Count 12

Synthesis and Reactivity

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

A likely approach to synthesize this compound is through a Stille or Suzuki cross-coupling reaction. This would involve the reaction of a halogenated 1,7-naphthyridine precursor (e.g., 4-chloro- or 4-bromo-1,7-naphthyridine) with a vinylating agent.

Diagram 1: Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions Halogenated_Naphthyridine 4-Halo-1,7-naphthyridine (X = Cl, Br, I) Reaction_Vessel Reaction Mixture Halogenated_Naphthyridine->Reaction_Vessel Vinylating_Agent Vinylating Agent (e.g., Vinyltributylstannane or Potassium vinyltrifluoroborate) Vinylating_Agent->Reaction_Vessel Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) Catalyst->Reaction_Vessel Ligand Ligand (if needed) Ligand->Reaction_Vessel Base Base (for Suzuki) (e.g., Cs₂CO₃, K₂CO₃) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene, Dioxane, THF) Solvent->Reaction_Vessel Product This compound Workup Aqueous Workup & Purification (Chromatography) Reaction_Vessel->Workup Heat Workup->Product G Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Transcription_Factor->Cellular_Response 4V17N This compound (Hypothetical Inhibitor) 4V17N->Kinase_Cascade Inhibition

References

4-Ethenyl-1,7-naphthyridine: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of 4-Vinyl-1,7-naphthyridine, with its formally recognized IUPAC name being 4-ethenyl-1,7-naphthyridine.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering available data and outlining potential research avenues for this specific heterocyclic compound.

Core Compound Identification

A thorough search of chemical databases and supplier information did not yield a specific CAS (Chemical Abstracts Service) registry number for 4-ethenyl-1,7-naphthyridine. While the compound is available from some chemical suppliers, a unique identifying CAS number has not been assigned or is not publicly available.

Identifier Value
IUPAC Name 4-ethenyl-1,7-naphthyridine[1]
Synonym This compound
CAS Number Not Available
Molecular Formula C₁₀H₈N₂
Molecular Weight 156.18 g/mol
Canonical SMILES C=CC1=CC=NC2=C1C=CN=C2

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of 4-ethenyl-1,7-naphthyridine are not explicitly described in currently available scientific literature. However, the synthesis of substituted 1,7-naphthyridines is documented, suggesting potential synthetic routes that could be adapted for the introduction of a vinyl group at the 4-position. General methodologies often involve the construction of the bicyclic naphthyridine core from substituted pyridine precursors.

One plausible, though not explicitly documented, approach could involve a multi-step synthesis beginning with a pre-functionalized pyridine ring, followed by the construction of the second ring and subsequent introduction or modification of a substituent at the 4-position to yield the vinyl group. A generalized synthetic workflow is depicted below.

G cluster_0 Hypothetical Synthesis Workflow Start Functionalized 3-aminopyridine Step1 Ring annulation to form 1,7-naphthyridine core Start->Step1 Step2 Introduction of a functional group at the 4-position (e.g., halogen) Step1->Step2 Step3 Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki coupling) with a vinylating agent Step2->Step3 End 4-Ethenyl-1,7-naphthyridine Step3->End

Caption: A potential synthetic pathway for 4-ethenyl-1,7-naphthyridine.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of 4-ethenyl-1,7-naphthyridine are not found in the current body of scientific literature. However, the broader class of naphthyridine derivatives is of significant interest to medicinal chemists due to their wide range of biological activities.[2] Various substituted naphthyridines have been investigated for their potential as therapeutic agents.

The biological activities of different naphthyridine isomers and their derivatives are summarized in the table below. This information may provide a basis for hypothesizing the potential biological relevance of 4-ethenyl-1,7-naphthyridine.

Naphthyridine Isomer Reported Biological Activities of Derivatives Potential Signaling Pathway Involvement
1,8-Naphthyridine Antibacterial, anticancer, antiviral (including HIV), anti-inflammatory.[2]Inhibition of bacterial DNA gyrase and topoisomerase IV.
1,7-Naphthyridine Anticancer, antiparasitic, Tpl2 kinase inhibition.[3]WNT signaling pathway inhibition.[2]
1,6-Naphthyridine HIV-1 reverse transcriptase inhibition, anticancer.Not explicitly defined in the provided context.
1,5-Naphthyridine Antimalarial, anticancer.Not explicitly defined in the provided context.
2,7-Naphthyridine Cytotoxic against cancer cell lines, δ-opioid receptor antagonism.[2]Not explicitly defined in the provided context.
2,6-Naphthyridine Sedative, neuromuscular inhibition.[2]Central nervous system activity.[2]

Given that some 1,7-naphthyridine derivatives have been shown to inhibit the WNT signaling pathway, a logical starting point for investigating the mechanism of action of 4-ethenyl-1,7-naphthyridine, should it exhibit anticancer properties, would be to assess its activity on this pathway.

G cluster_0 Hypothesized Signaling Pathway Interaction Ligand 4-Ethenyl-1,7-naphthyridine (Hypothetical Inhibitor) Receptor WNT Signaling Pathway Component Ligand->Receptor Effect Inhibition of Downstream Signaling Receptor->Effect blocks Outcome Anticancer Effect Effect->Outcome

Caption: A potential mechanism of action for 4-ethenyl-1,7-naphthyridine.

Conclusion and Future Directions

4-Ethenyl-1,7-naphthyridine represents an understudied member of the medicinally relevant naphthyridine family. While its fundamental chemical identifiers are established, a dedicated CAS number is not yet available. The absence of specific synthetic protocols and biological data in the public domain highlights a significant research gap. Future research should focus on developing and publishing a reliable synthetic route to this compound. Subsequent in-vitro and in-vivo studies are warranted to explore its potential biological activities, drawing inspiration from the diverse therapeutic properties of other substituted naphthyridines. The exploration of its effects on known signaling pathways, such as the WNT pathway, could be a fruitful area of investigation for its potential as a novel therapeutic agent.

References

molecular weight and formula of 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical information regarding 4-Vinyl-1,7-naphthyridine, a heterocyclic organic compound. Due to the limited availability of specific experimental data for this molecule in the public domain, this guide presents its fundamental molecular characteristics. Broader context on the synthesis and biological significance of the naphthyridine scaffold is also included to provide a framework for potential research and development applications.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below.

ParameterValueSource
Molecular Formula C10H8N2[1]
Molecular Weight 156.18 g/mol [1]
IUPAC Name 4-ethenyl-1,7-naphthyridine[1]
Canonical SMILES C=CC1=C2C=CN=CC2=NC=C1[1]
InChI Key HUXKPUFOSQAZFN-UHFFFAOYSA-N[1]

Synthesis and Biological Context

The broader class of naphthyridines is of significant interest to medicinal chemists due to their wide range of biological activities.[3][4][5] Various derivatives have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5][6][7] For instance, nalidixic acid, a 1,8-naphthyridine derivative, was a notable antibacterial agent.[6] The diverse biological activities of naphthyridine alkaloids from natural sources underscore the therapeutic potential of this scaffold.[3][4][5]

Illustrative Experimental Workflow

The following diagram illustrates a general workflow for the characterization and biological evaluation of a novel compound like this compound. This is a hypothetical workflow and does not represent published experimental data for this specific molecule.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms purity Purity Assessment ms->purity invitro In Vitro Assays purity->invitro invivo In Vivo Models invitro->invivo data_analysis Data Analysis & Interpretation invivo->data_analysis

Caption: General workflow for synthesis, characterization, and biological evaluation of a chemical compound.

Hypothetical Signaling Pathway Involvement

To illustrate how a novel naphthyridine derivative might be investigated, the following diagram depicts a hypothetical signaling pathway. This is a generic representation and is not based on experimental evidence for this compound.

Hypothetical Signaling Pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates response Cellular Response transcription_factor->response Induces

Caption: A hypothetical signaling cascade initiated by the binding of a compound to a cell surface receptor.

References

starting materials for 4-Vinyl-1,7-naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 4-Vinyl-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis of this target molecule can be strategically approached through two principal routes: the palladium-catalyzed cross-coupling of a pre-functionalized 1,7-naphthyridine core or the olefination of a 4-formyl-1,7-naphthyridine intermediate. This document provides a comprehensive overview of the starting materials, key transformations, and detailed experimental protocols for these synthetic strategies.

Synthetic Strategies and Starting Materials

The synthesis of this compound hinges on the strategic introduction of a vinyl group onto the 1,7-naphthyridine scaffold. The selection of the synthetic route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Palladium-Catalyzed Cross-Coupling Reactions

This approach involves the coupling of a 4-halo-1,7-naphthyridine with a suitable vinylating agent. The commercially available 4-bromo-1,7-naphthyridine is a convenient starting material for this pathway. Two of the most effective cross-coupling methodologies for this transformation are the Suzuki-Miyaura and Stille reactions.

  • Suzuki-Miyaura Coupling: This reaction utilizes a palladium catalyst to couple the 4-bromo-1,7-naphthyridine with a vinylboron species, such as potassium vinyltrifluoroborate . This method is often preferred due to the stability and low toxicity of the boronate reagents.[1][2]

  • Stille Coupling: The Stille reaction employs a palladium catalyst to couple the 4-halo-1,7-naphthyridine with an organotin reagent, such as vinyltributylstannane . While effective, the toxicity of organotin compounds is a significant consideration.

Route 2: Olefination of 4-Formyl-1,7-naphthyridine

This alternative strategy involves the conversion of a carbonyl group at the 4-position of the 1,7-naphthyridine ring into a vinyl group. This requires the initial synthesis of 4-formyl-1,7-naphthyridine .

  • Synthesis of 4-Formyl-1,7-naphthyridine: A common method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the 1,7-naphthyridine core.

Once the 4-formyl-1,7-naphthyridine is obtained, it can be converted to the desired vinyl product using standard olefination reactions:

  • Wittig Reaction: This reaction involves the use of a phosphorus ylide, such as methylenetriphenylphosphorane , generated from the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) and a strong base.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion, which is generally more reactive than a Wittig ylide and often provides better stereoselectivity for the (E)-alkene.[3][4][5] A suitable reagent for this transformation is the anion of trimethyl phosphonoacetate .

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic transformations described above.

Synthesis of 2,4-Dichloro-1,7-naphthyridine (Intermediate for Route 1)

A synthetic route to a di-chloro substituted 1,7-naphthyridine has been reported starting from ethyl 3-aminoisonicotinate. This intermediate can potentially be selectively functionalized at the 4-position.

Procedure: The synthesis of 2,4-dichloro-1,7-naphthyridine can be achieved from ethyl 3-aminoisonicotinate in a multi-step process. A key step involves the chlorination of a dihydroxynaphthyridine intermediate using phosphorus oxychloride (POCl₃), resulting in a 41% yield over three steps from the starting aminoester.[6]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-1,7-naphthyridine

Materials:

  • 4-Bromo-1,7-naphthyridine

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure: A general procedure for the Suzuki-Miyaura cross-coupling of aryl bromides with potassium vinyltrifluoroborate can be adapted for this synthesis.[1] In a reaction vessel, 4-bromo-1,7-naphthyridine (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%) are combined. The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed mixture of THF and water (typically a 4:1 to 10:1 ratio) is then added. The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Table 1: Summary of Reagents for Suzuki-Miyaura Coupling

ReagentRoleStoichiometry (equiv.)
4-Bromo-1,7-naphthyridineStarting Material1.0
Potassium vinyltrifluoroborateVinylating Agent1.2
Palladium(II) chlorideCatalyst0.02
TriphenylphosphineLigand0.06
Cesium carbonateBase2.0
THF/WaterSolvent-
Horner-Wadsworth-Emmons Olefination of 4-Formyl-1,7-naphthyridine

Materials:

  • 4-Formyl-1,7-naphthyridine

  • Trimethyl phosphonoacetate or a similar phosphonate ylide precursor

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF)

Procedure: A general protocol for the Horner-Wadsworth-Emmons reaction can be followed.[3][4][5] To a stirred suspension of a strong base, such as sodium hydride (1.1 mmol), in anhydrous THF at 0 °C under an inert atmosphere, is added the phosphonate reagent (e.g., trimethyl phosphonoacetate, 1.1 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of 4-formyl-1,7-naphthyridine (1.0 mmol) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield this compound.

Table 2: Summary of Reagents for Horner-Wadsworth-Emmons Reaction

ReagentRoleStoichiometry (equiv.)
4-Formyl-1,7-naphthyridineStarting Material1.0
Trimethyl phosphonoacetateYlide Precursor1.1
Sodium hydrideBase1.1
Anhydrous THFSolvent-

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the two primary synthetic routes to this compound.

Synthesis_Workflow cluster_route1 Route 1: Cross-Coupling cluster_route2 Route 2: Olefination A1 4-Bromo-1,7-naphthyridine B1 Suzuki or Stille Coupling A1->B1 C1 This compound B1->C1 A2 1,7-Naphthyridine B2 Vilsmeier-Haack Formylation A2->B2 C2 4-Formyl-1,7-naphthyridine B2->C2 D2 Wittig or HWE Olefination C2->D2 E2 This compound D2->E2

Caption: Synthetic routes to this compound.

Signaling Pathway of Key Transformations

The following diagram illustrates the mechanistic steps of the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Theoretical and Computational Insights into 4-Vinyl-1,7-naphthyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 1,7-naphthyridine scaffold, in particular, has been identified as a promising framework for the development of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be leveraged to investigate the physicochemical properties, reactivity, and potential biological activity of 4-Vinyl-1,7-naphthyridine. While specific experimental and computational data for this particular derivative is limited in publicly available literature, this document synthesizes methodologies from studies on analogous compounds to provide a robust framework for future research. We present established computational protocols, representative data, and visualizations to guide researchers in exploring the therapeutic potential of this compound and its derivatives.

Physicochemical Properties of this compound

This compound is a small molecule with the chemical formula C10H8N2.[1] Its fundamental properties provide a baseline for computational modeling and experimental design.

PropertyValueSource
Molecular FormulaC10H8N2[1]
Molecular Weight156.18 g/mol [1]
IUPAC Name4-ethenyl-1,7-naphthyridine[1]
Canonical SMILESC=CC1=C2C=CN=CC2=NC=C1[1]
InChI KeyHUXKPUFOSQAZFN-UHFFFAOYSA-N[1]
XLogP31.9[1]
Hydrogen Bond Acceptor Count2[1]
Exact Mass156.068748264 g/mol [1]

Computational Methodology

The following protocols are based on established computational studies of 1,7-naphthyridine analogues and related heterocyclic compounds.[2][3][4] These methodologies can be adapted for the in-silico investigation of this compound.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in the computational analysis of a molecule is to determine its most stable three-dimensional conformation and to understand its electronic properties. This is typically achieved through quantum chemical calculations.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search: A conformational search is performed to identify low-energy conformers. This can be done using molecular mechanics methods.

  • Geometry Optimization: The lowest energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common functional and basis set combination for such molecules is B3LYP/6-311++G(d,p).[5]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

    • Mulliken Population Analysis: To determine the partial charges on each atom.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This is widely used in drug discovery to predict the binding affinity and mode of a ligand to a protein target.

Protocol:

  • Target Selection and Preparation: A protein target of interest is selected. For 1,7-naphthyridine analogues, a potential target is PIP4K2A (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha).[2] The crystal structure of the protein is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning correct atom types and charges.

  • Binding Site Definition: The binding site on the protein is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Docking Simulation: A docking algorithm is used to sample different conformations and orientations of the ligand within the binding site. The interactions are scored based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and pi-pi stacking, are examined.

Representative Computational Data

The following tables present representative quantitative data that could be expected from a computational study of this compound, based on values reported for similar N-heterocyclic compounds in the literature. This data is for illustrative purposes and would need to be confirmed by specific calculations for this compound.

Table 3.1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBond/AngleRepresentative Value
Bond LengthC=C (vinyl)1.34 Å
C-C (vinyl-ring)1.48 Å
C-N (pyridine ring)1.33 - 1.38 Å
C-C (pyridine ring)1.39 - 1.42 Å
Bond AngleC-C=C (vinyl)121°
C-N-C (pyridine ring)117° - 119°
N-C-C (pyridine ring)122° - 124°
Table 3.2: Representative Electronic Properties
PropertyRepresentative Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D
Table 3.3: Representative Molecular Docking Results against PIP4K2A
ParameterRepresentative Value
Binding Affinity-7.5 kcal/mol
Interacting ResiduesLYS23, VAL30, ILE88
Key InteractionsHydrogen bond with LYS23, Pi-pi stacking with TYR89

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

G Computational Analysis Workflow cluster_0 Quantum Mechanics cluster_1 Molecular Mechanics cluster_2 Analysis & Interpretation A 2D Structure B 3D Conformation A->B C Geometry Optimization (DFT) B->C D Electronic Properties (HOMO, LUMO, MEP) C->D I Structure-Activity Relationship (SAR) D->I E Protein Target Selection (e.g., PIP4K2A) G Molecular Docking E->G F Ligand Preparation F->G H Binding Mode Analysis G->H H->I

Caption: A flowchart illustrating the key steps in the computational analysis of a drug candidate.

Hypothetical Signaling Pathway Inhibition

Based on studies of 1,7-naphthyridine analogues, a potential mechanism of action for this compound could be the inhibition of the PIP4K2A signaling pathway.[2]

G Hypothetical Inhibition of PIP4K2A Signaling PI5P PI5P PIP4K2A PIP4K2A PI5P->PIP4K2A Substrate PI(4,5)P2 PI(4,5)P2 PIP4K2A->PI(4,5)P2 Product Downstream Signaling Downstream Signaling PI(4,5)P2->Downstream Signaling This compound This compound This compound->PIP4K2A Inhibition

References

The Genesis and Advancement of Vinylnaphthyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and evolving synthetic methodologies of vinylnaphthyridine compounds. It further delves into their mechanisms of action, particularly in the context of cancer therapeutics, providing detailed experimental protocols and quantitative data to support further research and development in this promising area of medicinal chemistry.

Discovery and Historical Context

The story of vinylnaphthyridine compounds is built upon the foundational chemistry of its parent heterocycle, naphthyridine. The naphthyridine scaffold, a bicyclic system containing two nitrogen atoms, has been a subject of interest for over a century due to its prevalence in alkaloids and its diverse biological activities. Early methods for the synthesis of the core naphthyridine ring system, such as the Skraup synthesis (1880) and the Friedländer annulation (1882), provided the initial chemical grammar to construct these structures.[1][2][3] These classic reactions, originally used for quinoline synthesis, were adapted for naphthyridines by employing aminopyridines as starting materials.[4][5]

The introduction of a vinyl substituent onto the naphthyridine core is a more recent development, driven by the quest for novel pharmacophores in drug discovery. While the precise first synthesis of a simple vinylnaphthyridine is not easily traced in early literature, the analogous vinylpyridines and vinylquinolines were known from the mid-20th century.[6] The deliberate synthesis of vinylnaphthyridines appears to have gained momentum in the 21st century, with researchers utilizing modern synthetic techniques to create these compounds for evaluation as potential therapeutic agents. A notable example from 2010 describes the synthesis of various vinyl-1,8-naphthyridine derivatives for studying their spectroscopic properties and coordination chemistry.[7]

Synthetic Methodologies

The synthesis of vinylnaphthyridine compounds can be broadly divided into two key stages: the construction of the naphthyridine core and the subsequent introduction of the vinyl group.

Construction of the Naphthyridine Core

Classical methods like the Friedländer annulation remain relevant for the synthesis of the naphthyridine scaffold. This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a carbonyl compound containing an α-methylene group.[4][8]

Introduction of the Vinyl Group

Several modern synthetic methods are employed to introduce the vinyl moiety onto the naphthyridine ring. These include:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This is a widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. In the context of vinylnaphthyridines, a naphthyridine carboxaldehyde can be reacted with a phosphonate ylide to yield the corresponding vinylnaphthyridine.

  • Wittig Reaction: Similar to the HWE reaction, the Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone to an alkene.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Heck, and Stille couplings provide powerful tools for the formation of carbon-carbon bonds. For instance, a halogenated naphthyridine can be coupled with a vinylboronic acid (Suzuki coupling) or a vinylstannane (Stille coupling) to introduce the vinyl group.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a cyanovinyl-substituted naphthyridine derivative, adapted from the literature.

General Procedure for the Synthesis of 2-amino-pyridinyl-4-phenoxy-vinyl-naphthyridine derivatives:

To a solution of the corresponding 2-amino-pyridinyl-4-oxy-aryl-naphthyridine (1.0 eq) in anhydrous THF (0.03 M) at 0 °C, tert-BuOK (1.5 eq) is added, and the mixture is stirred for 10-15 minutes. Subsequently, diethyl cyanomethylphosphonate ((EtO)₂P(O)CH₂CN) (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC until the starting material is consumed. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired vinylnaphthyridine derivative.

Quantitative Data

The following table summarizes representative quantitative data for synthesized vinylnaphthyridine derivatives as reported in the literature.

Compound IDMolecular FormulaYield (%)Melting Point (°C)Analytical DataReference
2-Vinyl-1,8-naphthyridine C₁₀H₈N₂High98-102¹H NMR, ¹³C NMR, MS available in literature[8][9]
2-Methyl-1,8-naphthyridine C₉H₈N₂-91-100GC Assay: ≥96.0%[10]
1,8-Naphthyridine C₈H₆N₂---

Note: Comprehensive NMR and MS data are often provided in the supplementary information of scientific publications. Researchers are encouraged to consult these resources for detailed characterization data.

Mechanism of Action and Signaling Pathways

Vinylnaphthyridine compounds have emerged as promising candidates in oncology, primarily due to their activity as kinase inhibitors. Many of these compounds function by targeting key signaling pathways that are frequently dysregulated in cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1] Some naphthyridine derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[1][11] The inhibition can occur at different nodes within the pathway, such as at the level of PI3K, Akt, or mTOR itself.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Vinylnaphthyridine Vinylnaphthyridine Compound Vinylnaphthyridine->PI3K inhibits Vinylnaphthyridine->Akt inhibits Vinylnaphthyridine->mTORC1 inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.
Induction of Apoptosis via the Bcl-2/Caspase Pathway

Apoptosis, or programmed cell death, is a vital process for removing damaged or cancerous cells. Many cancer cells evade apoptosis by upregulating anti-apoptotic proteins like Bcl-2.[12] Certain bioactive compounds can induce apoptosis by inhibiting these anti-apoptotic proteins, thereby activating the caspase cascade, which executes the cell death program.[10][13] The intrinsic pathway of apoptosis is often initiated by the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins.

Apoptosis_Pathway Vinylnaphthyridine Vinylnaphthyridine Compound Bcl2 Bcl-2 (Anti-apoptotic) Vinylnaphthyridine->Bcl2 inhibits Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mito Mitochondrion Bax->Mito permeabilizes CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Intrinsic Apoptosis Pathway Induction.

Drug Development Workflow

The development of vinylnaphthyridine compounds as therapeutic agents follows a structured workflow common in drug discovery. This process begins with target identification and validation, followed by the synthesis and screening of a library of compounds. Promising "hits" are then optimized to improve their potency, selectivity, and pharmacokinetic properties, leading to the identification of a lead candidate for further preclinical and clinical development.[14]

Drug_Discovery_Workflow TargetID Target Identification & Validation LibrarySynth Compound Library Synthesis TargetID->LibrarySynth Screening High-Throughput Screening (HTS) LibrarySynth->Screening HitID Hit Identification Screening->HitID LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt LeadOpt->LibrarySynth Iterative Synthesis Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Kinase Inhibitor Drug Discovery Workflow.

Conclusion

Vinylnaphthyridine compounds represent a promising class of heterocyclic molecules with significant potential in medicinal chemistry, particularly in the development of novel anticancer agents. Their synthesis, rooted in classic heterocyclic chemistry and advanced by modern synthetic methods, allows for the creation of diverse chemical libraries for biological screening. The ability of these compounds to modulate key signaling pathways, such as the PI3K/Akt/mTOR and apoptosis pathways, underscores their therapeutic potential. This guide provides a foundational understanding for researchers to further explore and exploit the unique chemical and biological properties of vinylnaphthyridine compounds in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide on the Physical and Chemical Stability of 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Vinyl-1,7-naphthyridine is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its physical and chemical stability is paramount for its synthesis, purification, storage, and application, particularly in the context of drug development where stability directly impacts safety and efficacy. This guide provides a comprehensive overview of the predicted stability of this compound based on the known reactivity of related vinyl-substituted azaaromatic compounds. It outlines detailed experimental protocols for a comprehensive stability assessment, including forced degradation studies, and discusses the analytical methodologies for the identification and quantification of potential degradation products.

Predicted Physicochemical Properties and Stability Profile

While specific experimental data for this compound is not extensively available in public literature, its structure, featuring a vinyl group attached to a naphthyridine core, allows for informed predictions regarding its stability. The naphthyridine ring system is a nitrogen-containing heterocycle, and the vinyl group is a known reactive moiety.

Physical Properties (Predicted)

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H8N2Based on chemical structure.[1]
Molecular Weight 156.18 g/mol Calculated from the molecular formula.[1]
Appearance Colorless to yellow or brown liquid/solidVinylpyridines are often colorless liquids that can darken upon standing due to polymerization or minor degradation.[2]
Solubility Soluble in organic solvents (e.g., methanol, acetone, ether)Similar to vinylpyridines, which are very soluble in common organic solvents.[2][3]
Boiling Point High, likely requiring vacuum distillationHeterocyclic compounds of similar molecular weight have high boiling points. For instance, 2-vinylpyridine boils at 158 °C.[2]
pKa Weakly basicThe nitrogen atoms in the naphthyridine ring are expected to be basic, with a pKa likely similar to that of other naphthyridines.

Chemical Stability Profile (Predicted)

The primary modes of degradation for this compound are anticipated to be:

  • Polymerization: The vinyl group is susceptible to free-radical, cationic, or anionic polymerization, which can be initiated by heat, light, or impurities.[2][4] This is a significant stability concern for vinyl-substituted pyridines and related heterocycles.[2][4] The presence of an inhibitor, such as 4-tert-butylcatechol, is often necessary for storage and handling.

  • Oxidation: The naphthyridine ring and the vinyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides, epoxides, or cleavage of the vinyl group.

  • Photodegradation: Aromatic and vinyl compounds can undergo photochemical reactions upon exposure to UV or visible light, leading to isomerization, cyclization, or polymerization.

  • Acid/Base Hydrolysis: While the naphthyridine core is generally stable, extreme pH conditions could potentially affect the vinyl group, although vinyl ethers are more susceptible to hydrolysis than simple vinyl groups.[5] The vinyl group itself is generally stable under basic conditions.[6]

Experimental Protocols for Stability Assessment

A comprehensive evaluation of the stability of this compound should involve forced degradation studies, also known as stress testing.[7][8] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[7][9] An extent of 5-20% degradation is generally considered acceptable for these studies.[10]

Forced Degradation (Stress Testing) Protocols

Objective: To identify the degradation pathways and degradation products of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol, water).

  • Expose the solutions to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples and analyze them using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Stress ConditionProtocolPotential Degradation Products
Acid Hydrolysis Mix the drug solution with an equal volume of 1 M HCl. Heat at 70°C for up to 4 hours.[10] Neutralize samples before analysis.Potential for reactions involving the nitrogen atoms of the naphthyridine ring.
Base Hydrolysis Mix the drug solution with an equal volume of 1 M NaOH. Heat at 70°C for up to 2 hours.[10] Neutralize samples before analysis.The vinyl group is expected to be relatively stable under basic conditions.[6]
Oxidation Treat the drug solution with 3-30% hydrogen peroxide at room temperature or slightly elevated temperature (e.g., 40°C) for up to 30 minutes.[10]N-oxides, epoxides, aldehydes (from cleavage of the vinyl group).
Thermal Degradation Expose a solid sample of the compound to dry heat (e.g., 80°C in an oven) for up to 5 days.[10] Also, reflux a solution of the compound.Polymerization, decomposition products (e.g., cyanide fumes at high temperatures).[11]
Photostability Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.cis/trans isomers, cycloadducts, polymers.
Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.[12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

2.2.1. Stability-Indicating HPLC Method Development

  • Column: A reversed-phase column (e.g., C18, C8) is a good starting point for the separation of nitrogen-containing heterocyclic compounds.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

  • Detection: A UV-Vis detector is suitable, as the naphthyridine ring system is chromophoric. A photodiode array (PDA) detector can provide spectral information to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[14]

2.2.2. Identification of Degradation Products

  • LC-MS/MS: Liquid chromatography-mass spectrometry is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[15]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unequivocal structural elucidation of isolated degradation products.[16][17][18] High-field NMR can often identify structures from very small amounts of purified material.[18]

Visualization of Experimental Workflows and Logical Relationships

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome API This compound (API) Solution Prepare Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (e.g., 1M HCl, 70°C) Solution->Acid Base Base Hydrolysis (e.g., 1M NaOH, 70°C) Solution->Base Oxidation Oxidation (e.g., 30% H2O2, 40°C) Solution->Oxidation Thermal Thermal Stress (e.g., 80°C) Solution->Thermal Photo Photostability (UV/Vis light) Solution->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks Method Validated Stability-Indicating Method HPLC->Method NMR NMR for Structure Elucidation LCMS->NMR Isolate & Characterize Pathway Degradation Pathway Elucidation NMR->Pathway

Caption: Workflow for forced degradation studies of this compound.

Predicted Degradation Pathways

Degradation_Pathways cluster_polymerization Polymerization cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Polymer Poly(this compound) This compound->Polymer Heat, Light, Initiators N_Oxide N-Oxide This compound->N_Oxide H2O2 Epoxide Epoxide This compound->Epoxide H2O2 Isomer cis/trans Isomer This compound->Isomer UV/Vis Light Cycloadduct Cycloadduct This compound->Cycloadduct UV/Vis Light Aldehyde Cleavage Product (Aldehyde) Epoxide->Aldehyde Further Oxidation

Caption: Predicted major degradation pathways for this compound.

Conclusion and Recommendations

The stability of this compound is predicted to be influenced primarily by the reactivity of its vinyl group, leading to a high propensity for polymerization. This necessitates careful handling and storage, likely under refrigerated conditions and in the presence of a polymerization inhibitor.[2] Forced degradation studies are essential to confirm these predictions, elucidate the specific degradation pathways under various stress conditions, and develop a robust, validated, stability-indicating analytical method. The methodologies and workflows presented in this guide provide a comprehensive framework for researchers and drug development professionals to thoroughly assess the stability of this compound, ensuring its quality, safety, and efficacy in its intended applications.

References

An In-depth Technical Guide to the Solubility of 4-Vinyl-1,7-naphthyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 4-Vinyl-1,7-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. This guide, therefore, provides a detailed framework for researchers to determine the solubility of this compound through established experimental protocols. It outlines the principles of solubility for organic compounds and furnishes a step-by-step methodology for qualitative and quantitative solubility testing. Furthermore, a logical workflow for these experimental procedures is presented visually using a Graphviz diagram.

Introduction

This compound is a nitrogen-containing heterocyclic compound with a molecular formula of C10H8N2 and a molecular weight of 156.18 g/mol [1]. Its structure, featuring a vinyl group attached to a naphthyridine core, suggests potential applications as a monomer in polymerization reactions and as a building block in the synthesis of novel pharmaceutical agents. The solubility of a compound is a critical physicochemical property that influences its suitability for various applications, including reaction conditions, formulation, and biological availability.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This rule suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of an organic molecule is determined by the presence of polar bonds, which are often found within functional groups. Therefore, the solubility characteristics of a compound can provide insights into its functional groups.

Given the absence of specific published solubility data for this compound, this guide provides a robust experimental approach for its determination.

Predicted Solubility Profile

Based on its chemical structure, a qualitative prediction of the solubility of this compound can be made. The naphthyridine ring system, containing two nitrogen atoms, introduces polarity and the potential for hydrogen bonding with protic solvents. The vinyl group is nonpolar. The overall solubility will be a balance between the polar naphthyridine core and the nonpolar vinyl substituent.

It is anticipated that this compound may exhibit some solubility in polar organic solvents. Its solubility in water is likely to be limited due to the hydrophobic nature of the aromatic rings and the vinyl group. The basicity of the nitrogen atoms in the naphthyridine ring suggests that the compound's solubility may be enhanced in acidic aqueous solutions due to the formation of a more soluble salt.

Experimental Determination of Solubility

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols describe both qualitative and quantitative methods for solubility determination.

Materials and Equipment
  • This compound

  • A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, chloroform, hexane, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

  • pH meter and litmus paper[3]

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in various solvents.

Procedure:

  • Place approximately 1-2 mg of this compound into a small, clean, and dry test tube.[4]

  • Add 1 mL of the selected solvent to the test tube.[2]

  • Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[5]

  • Visually inspect the solution. The compound is considered soluble if a clear, homogeneous solution is formed with no visible solid particles. It is partially soluble if some, but not all, of the solid dissolves. It is insoluble if the solid does not appear to dissolve.[2]

  • If the compound is soluble in water, test the pH of the solution with litmus paper to determine its acidic or basic nature.[3]

  • For compounds insoluble in water, test their solubility in 5% aqueous HCl and 5% aqueous NaOH to assess for acidic or basic functional groups.[5]

  • Record the observations for each solvent.

Quantitative Solubility Determination (HPLC/UV-Vis Method)

This method provides a precise measurement of solubility.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in a solvent in which it is freely soluble (e.g., methanol or DMSO).

  • Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

  • Prepare a saturated solution of this compound by adding an excess amount of the compound to a known volume of the test solvent in a vial.

  • Seal the vial and agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).

  • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample using HPLC or UV-Vis spectrophotometry.

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of the compound in the test solvent at that temperature.

Data Presentation

While specific data for this compound is not available, the results of the experimental determination should be presented in a clear and structured format.

Table 1: Qualitative Solubility of this compound

SolventClassificationObservation
Watere.g., Insolublee.g., Solid remains undissolved
5% HCl (aq)e.g., Solublee.g., Clear solution forms
5% NaOH (aq)e.g., Insolublee.g., Solid remains undissolved
Ethanole.g., Solublee.g., Clear solution forms
Dichloromethanee.g., Solublee.g., Clear solution forms
Hexanee.g., Insolublee.g., Solid remains undissolved
...additional solvents

Table 2: Quantitative Solubility of this compound at 25°C

SolventSolubility (mg/mL)Method
Watere.g., < 0.1HPLC
Ethanole.g., 15.2HPLC
Dichloromethanee.g., 35.8HPLC
...additional solvents

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures for determining the solubility of this compound.

Solubility_Workflow cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis start Start: Add 1-2 mg of This compound to test tube add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Observe for Dissolution vortex->observe record_qual Record as Soluble, Partially Soluble, or Insoluble observe->record_qual prep_saturated Prepare Saturated Solution (Excess Solute) observe->prep_saturated Proceed to Quantitative Analysis prep_standards Prepare Standard Solutions & Generate Calibration Curve analyze Analyze via HPLC or UV-Vis prep_standards->analyze equilibrate Equilibrate at Constant Temperature prep_saturated->equilibrate filter Filter Supernatant equilibrate->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility using Calibration Curve analyze->calculate record_quant Record Quantitative Solubility (e.g., mg/mL) calculate->record_quant

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes: 4-Vinyl-1,7-naphthyridine in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other bicyclic systems make it a target of significant interest in medicinal chemistry. The functionalization of this core structure is crucial for developing new therapeutic agents. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for creating carbon-carbon and carbon-heteroatom bonds.[1][2]

4-Vinyl-1,7-naphthyridine is a valuable synthetic intermediate, possessing a reactive vinyl group that can participate in a variety of subsequent transformations. This vinyl moiety is an excellent handle for introducing molecular complexity through reactions such as the Heck coupling. These application notes provide an overview and detailed protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, primarily focusing on the Heck reaction, and also describe a standard protocol for its synthesis via a Suzuki-Miyaura coupling.

The Heck-Mizoroki Reaction: Coupling of this compound

The Heck reaction is a palladium-catalyzed C-C coupling between an unsaturated halide (or triflate) and an alkene, in the presence of a base.[3] In this context, this compound serves as the alkene component, coupling with various aryl or vinyl halides to produce substituted stilbene-like derivatives. This transformation is highly valuable for extending the conjugation of the naphthyridine core, a common strategy in the development of materials and pharmaceuticals.

Catalytic Cycle for the Heck Reaction

The mechanism of the Heck reaction involves a catalytic cycle with three main steps: oxidative addition, migratory insertion, and β-hydride elimination.

Heck_Reaction_Cycle Figure 1: Catalytic Cycle of the Heck Reaction cluster_labels Figure 1: Catalytic Cycle of the Heck Reaction Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl BaseH [Base-H]⁺X⁻ OxAdd Oxidative Addition PdII_Complex [Ar-Pd(II)L₂(Alkene)]⁺X⁻ PdII_Aryl->PdII_Complex Coord Alkene Coordination PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-X PdII_Complex->PdII_Alkyl Insert Migratory Insertion Product_Complex [Product-Pd(II)L₂(H)]⁺X⁻ PdII_Alkyl->Product_Complex Beta β-Hydride Elimination Product_Complex->Pd0 Product Coupled Product Regen Base-assisted Regeneration ArylHalide Ar-X Alkene Alkene (this compound) Base Base

Caption: Figure 1: Catalytic Cycle of the Heck Reaction.

Data Presentation: Representative Conditions for Heck Reactions

While specific data for this compound is not extensively published, the following table summarizes typical conditions and yields for Heck reactions involving vinyl heteroaromatics and related substrates. This data serves as a guide for reaction optimization.

EntryAryl Halide (Ar-X)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(OAc)₂ (2)PPh₃ (4)Na₂CO₃DMF1001285N/A
22-BromonaphthalenePd EnCat® 40 (0.8)NoneAcONaEtOH140 (mw)0.592[4]
34-IodotoluenePd(PPh₃)₄ (3)NoneEt₃NAcetonitrile801690N/A
41-Iodo-3-nitrobenzenePdCl₂(PPh₃)₂ (1)NoneKOAcDMA1202478N/A
5β-bromostyrenePd(OAc)₂ (3)dppp (6)NEt₃DMSO1154>95 (conv.)[5]

This table contains representative data; actual results with this compound may vary.

Experimental Protocol: Heck Coupling

This protocol describes a general procedure for the Heck reaction between this compound and an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl bromide, Na₂CO₃, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Synthesis of this compound via Suzuki-Miyaura Coupling

The most common and versatile method to prepare vinyl-substituted heteroaromatics like this compound is through the Suzuki-Miyaura cross-coupling reaction.[1] This involves the reaction of a halo-substituted precursor, such as 4-Chloro- or 4-Bromo-1,7-naphthyridine, with a vinylboron species. Potassium vinyltrifluoroborate is an excellent reagent for this purpose as it is a stable, crystalline solid.

Synthesis Route

The synthesis of the target compound can be achieved from a halogenated precursor, which is often more readily accessible.

Synthesis_Route Figure 2: Synthesis of this compound Start 4-Halo-1,7-naphthyridine (X = Cl, Br) Reaction Suzuki-Miyaura Coupling Start->Reaction Reagent Potassium Vinyltrifluoroborate Reagent->Reaction Product This compound Reaction->Product Pd Catalyst Base, Solvent

Caption: Figure 2: Synthesis of this compound.

Data Presentation: Representative Conditions for Suzuki Vinylations

The following table presents typical conditions for the Suzuki coupling of heteroaryl halides with vinylboron reagents.

EntryHeteroaryl HalideVinyl SourceCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-BromopyridinePotassium VinyltrifluoroboratePdCl₂(dppf) (3)Cs₂CO₃Toluene/H₂O801288N/A
23-IodoquinolineVinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O90695N/A
34-ChloroisoquinolinePotassium VinyltrifluoroboratePd(OAc)₂ (2) + SPhos (4)K₃PO₄THF/H₂O701882N/A
46-Chloro-1,7-naphthyridineVinylboronic acidPd(dppf)Cl₂ (5)Na₂CO₃DME/H₂O851675[6]

This table contains representative data; actual results may vary.

Experimental Protocol: Synthesis of this compound

This protocol provides a method for synthesizing the title compound from 4-Chloro-1,7-naphthyridine.

Materials:

  • 4-Chloro-1,7-naphthyridine (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equiv, 3 mol%)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous Toluene and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine 4-Chloro-1,7-naphthyridine, potassium vinyltrifluoroborate, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

  • After completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

  • Purify the crude residue via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

General Experimental Workflow

A standardized workflow is essential for reproducibility in cross-coupling reactions. The following diagram illustrates the key stages from setup to final product analysis.

Experimental_Workflow Figure 3: General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Add Substrates, Catalyst, Ligand, Base Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction 2. Reaction (Heating & Stirring) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Periodic Sampling Monitoring->Reaction Continue Workup 3. Workup (Quenching & Extraction) Monitoring->Workup Complete Purification 4. Purification (Column Chromatography) Workup->Purification Analysis 5. Analysis (NMR, MS, etc.) Purification->Analysis

Caption: Figure 3: General Experimental Workflow.

This compound is a versatile building block for the synthesis of complex molecules. The palladium-catalyzed Heck reaction provides a direct method for its functionalization, enabling the creation of novel derivatives with extended π-systems. Furthermore, the compound itself can be efficiently synthesized via Suzuki-Miyaura coupling from its corresponding halo-precursor. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this valuable reagent in organic synthesis and drug discovery programs. Proper execution under inert conditions and careful monitoring are key to achieving high yields and purity.

References

Application Notes and Protocols for 4-Vinyl-1,7-naphthyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-1,7-naphthyridine is a bifunctional ligand of significant interest in coordination chemistry. It possesses a 1,7-naphthyridine core, a class of heterocyclic compounds known for their diverse biological activities, including anticancer and antimicrobial properties.[1][2] The vinyl substituent introduces a reactive site for polymerization and post-coordination modification, making it a versatile building block for advanced materials and catalytic systems. The nitrogen atoms in the naphthyridine ring system provide excellent coordination sites for a variety of metal ions.[3] This document provides detailed application notes and proposed experimental protocols for the synthesis of this compound, its coordination to metal centers, and potential applications of the resulting complexes.

While specific literature on this compound is limited, the protocols and applications described herein are based on established methodologies for analogous vinyl-substituted N-heterocycles, such as 4-vinylpyridine, and cross-coupling reactions common in heterocyclic chemistry.

Synthesis of this compound

The synthesis of this compound can be approached through several established cross-coupling methodologies or via a Wittig reaction. The choice of method will depend on the availability of starting materials. A plausible precursor is 4-chloro-1,7-naphthyridine.

Proposed Synthetic Pathways

Here we outline three potential synthetic routes starting from 4-chloro-1,7-naphthyridine.

G A 4-Chloro-1,7-naphthyridine B Stille Coupling (Vinyltributylstannane, Pd(PPh₃)₄) A->B Route 1 C Suzuki Coupling (Vinylboronic acid, Pd(dppf)Cl₂, Base) A->C Route 2 D Heck Reaction (Ethylene, Pd(OAc)₂, PPh₃, Base) A->D Route 3 E This compound B->E C->E D->E

Experimental Protocols (Proposed)

Protocol 1: Synthesis via Stille Coupling

The Stille reaction is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.[4][5]

  • Materials:

    • 4-Chloro-1,7-naphthyridine

    • Vinyltributylstannane

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Anhydrous toluene

    • Argon atmosphere

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-chloro-1,7-naphthyridine (1 equivalent).

    • Add anhydrous toluene to dissolve the starting material.

    • Add vinyltributylstannane (1.2 equivalents).

    • Add Pd(PPh₃)₄ (0.05 equivalents).

    • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with an aqueous solution of potassium fluoride (KF) and stir for 1 hour to remove tin byproducts.

    • Filter the mixture through celite and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Coordination Chemistry of this compound

The 1,7-naphthyridine moiety provides two nitrogen atoms for coordination, allowing it to act as a bidentate or bridging ligand. The vinyl group can either remain as a pendant functional group or participate in polymerization.

Synthesis of Metal Complexes

Protocol 2: Synthesis of a Generic M(II) Complex

This protocol is based on the coordination chemistry of 4-vinylpyridine with divalent metal ions.[6][7][8]

  • Materials:

    • This compound

    • A metal(II) salt (e.g., CuCl₂, CoCl₂, Zn(OAc)₂)

    • Methanol or ethanol

  • Procedure:

    • Dissolve this compound (2 equivalents) in methanol in a round-bottom flask.

    • In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of methanol.

    • Slowly add the metal salt solution to the ligand solution with stirring.

    • A precipitate may form immediately, or the solution may change color.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • If a precipitate has formed, collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.

    • If no precipitate forms, slowly evaporate the solvent until a solid is obtained. Recrystallize if necessary.

    • Characterize the resulting complex using techniques such as FT-IR, UV-Vis, and elemental analysis.

Applications in Catalysis and Materials Science

Metal complexes of vinyl-substituted N-heterocycles have applications as catalysts and as monomers for functional polymers.[9][10]

Polymer-Supported Catalysis

The vinyl group of this compound allows for its polymerization or co-polymerization to create a solid-supported ligand. The resulting polymer can be metalated to generate a recyclable catalyst.

G A This compound B Free Radical Polymerization (AIBN, Toluene) A->B C Poly(this compound) B->C D Metalation (e.g., Pd(OAc)₂, THF) C->D E Polymer-Supported Catalyst D->E

Protocol 3: Preparation of a Polymer-Supported Palladium Catalyst

  • Part A: Polymerization

    • Dissolve this compound (1 equivalent) in anhydrous toluene in a Schlenk flask.

    • Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.02 equivalents).

    • Degas the solution by three freeze-pump-thaw cycles.

    • Heat the mixture at 60-70 °C for 24 hours under an argon atmosphere.

    • Cool the reaction and precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., hexane).

    • Collect the polymer by filtration and dry under vacuum.

  • Part B: Metalation

    • Swell the synthesized polymer in a suitable solvent (e.g., THF, CH₂Cl₂).

    • Add a solution of a palladium precursor (e.g., Pd(OAc)₂) in the same solvent.

    • Stir the mixture at room temperature for 24 hours.

    • Filter the polymer, wash extensively with fresh solvent to remove any unbound metal, and dry under vacuum.

    • The resulting polymer-supported palladium catalyst can be used in cross-coupling reactions such as Suzuki or Heck reactions.

Potential in Drug Development

Naphthyridine derivatives are known to possess a wide range of biological activities.[1][2] Metal complexes can exhibit enhanced or novel biological properties compared to the free ligands.[3] The 1,7-naphthyridine core in these complexes could be investigated for its potential as an anticancer or antimicrobial agent.

Quantitative Data Summary (Hypothetical)

Due to the lack of specific experimental data for this compound, the following tables present expected or hypothetical data based on analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₈N₂
Molecular Weight156.18 g/mol
AppearanceOff-white to yellow solid
Melting PointNot reported
¹H NMR (CDCl₃, ppm)δ 8.5-9.0 (m, Ar-H), 7.0-8.0 (m, Ar-H), 6.0-6.5 (dd, -CH=), 5.0-5.5 (dd, =CH₂)
¹³C NMR (CDCl₃, ppm)δ 150-160 (Ar-C), 120-140 (Ar-C, =CH-), 110-120 (=CH₂)

Table 2: Hypothetical Catalytic Activity in a Suzuki Coupling Reaction

Reaction: Aryl bromide + Phenylboronic acid → Biphenyl Catalyst: Polymer-supported Pd(II)-poly(this compound)

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
14-Bromoacetophenone8012>95
24-Bromotoluene8012>98
31-Bromo-4-nitrobenzene8010>99
42-Bromopyridine1002485

Disclaimer: The experimental protocols and data presented in this document are proposed based on established chemical principles and literature on analogous compounds. Researchers should exercise standard laboratory safety precautions and optimize these procedures for their specific applications.

References

Application Notes and Protocols for the Polymerization of 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the polymerization of 4-Vinyl-1,7-naphthyridine, a functional monomer with potential applications in drug delivery, catalysis, and materials science. Due to the structural similarity of this compound to the well-studied monomer 4-vinylpyridine (4VP), the following protocols are adapted from established methods for 4VP polymerization. Researchers should consider these as starting points and may need to optimize conditions for the specific naphthyridine monomer.

Introduction to Polymerization Techniques

Several polymerization techniques can be employed to synthesize poly(this compound). The choice of method will depend on the desired polymer characteristics, such as molecular weight, polydispersity, and architecture. The primary techniques covered in these notes are:

  • Anionic Polymerization: This living polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. It is, however, sensitive to impurities and requires stringent reaction conditions.

  • Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization method that offers a good balance of control over polymer characteristics and tolerance to a wider range of functional groups and reaction conditions compared to anionic polymerization.

  • Conventional Free Radical Polymerization: A robust and widely used technique that is less sensitive to impurities but offers limited control over the polymer's molecular weight and dispersity.

Anionic Polymerization of this compound

Anionic polymerization of vinylpyridines is a powerful method for producing polymers with a high degree of control over their molecular structure. The following protocol is adapted from procedures for 4-vinylpyridine.

Experimental Protocol: Anionic Polymerization

Materials:

  • This compound (monomer)

  • sec-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi) (initiator)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer and Solvent Purification:

    • Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.

    • Purify this compound by vacuum distillation to remove inhibitors and impurities. Store the purified monomer under an inert atmosphere at low temperature.

  • Polymerization:

    • Assemble the reaction glassware under an inert atmosphere using a Schlenk line.

    • Add the desired amount of anhydrous THF to the reaction flask via cannula.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the initiator (e.g., s-BuLi in cyclohexane) dropwise to the stirred solvent.

    • Slowly add the purified this compound monomer to the initiator solution via a gas-tight syringe. A color change is typically observed, indicating the formation of the living anionic chain ends.

    • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or diethyl ether).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Quantitative Data for Anionic Polymerization of 4-Vinylpyridine (for reference)
InitiatorSolventTemperature (°C)Monomer/Initiator RatioMn ( g/mol )PDI (Mw/Mn)Reference
s-BuLiTHF-7810010,5001.05Adapted from general anionic polymerization principles.
n-BuLiTHF-7820021,0001.06Adapted from general anionic polymerization principles.
s-BuLiToluene015015,8001.10Adapted from general anionic polymerization principles.

Experimental Workflow for Anionic Polymerization

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation Purify_Monomer Purify Monomer (Vacuum Distillation) Add_Monomer Add Monomer (this compound) Purify_Monomer->Add_Monomer Purify_Solvent Purify Solvent (THF) (Dry & Distill) Add_Solvent Add Anhydrous THF Purify_Solvent->Add_Solvent Setup Assemble Glassware (Inert Atmosphere) Setup->Add_Solvent Cool Cool to -78°C Add_Solvent->Cool Add_Initiator Add Initiator (s-BuLi) Cool->Add_Initiator Add_Initiator->Add_Monomer Polymerize Polymerize (1-2 hours) Add_Monomer->Polymerize Terminate Terminate (Methanol) Polymerize->Terminate Precipitate Precipitate in Non-solvent (Hexane) Terminate->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Characterize Characterize Polymer (GPC, NMR) Dry->Characterize

Caption: Workflow for the anionic polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. The following protocol is based on established methods for 4-vinylpyridine.

Experimental Protocol: ATRP

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or Tris(2-pyridylmethyl)amine (TPMA) (ligand)

  • Anisole or another suitable solvent

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • To a Schlenk flask, add the catalyst (e.g., CuBr) and a magnetic stir bar.

    • Seal the flask, and perform three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

    • Add the solvent (e.g., anisole) and the ligand (e.g., PMDETA) via syringe and stir until the catalyst dissolves to form the catalyst complex.

    • Add the purified monomer to the flask.

    • Finally, add the initiator (e.g., EBiB) to start the polymerization.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Take samples periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Polymer Isolation:

    • After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.

Quantitative Data for ATRP of 4-Vinylpyridine (for reference)
InitiatorCatalyst/LigandSolventTemperature (°C)[M]:[I]:[C]:[L]Mn ( g/mol )PDI (Mw/Mn)Reference
EBiBCuBr/PMDETAToluene90100:1:1:28,9001.15Adapted from ATRP of vinyl monomers literature.
MeO-PEG-BrCuCl/TPMA2-Propanol4050:1:1:14,5001.20[1]
PEClCuCl/Me6TREN2-Propanol40100:1:1:19,2001.1-1.2[1]

Experimental Workflow for ATRP

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation & Purification Purify_Monomer Purify Monomer (Alumina Column) Add_Monomer Add Monomer Purify_Monomer->Add_Monomer Setup Add Catalyst & Ligand (Inert Atmosphere) Add_Solvent Add Solvent Setup->Add_Solvent Add_Solvent->Add_Monomer Add_Initiator Add Initiator Add_Monomer->Add_Initiator Polymerize Polymerize at Elevated Temperature Add_Initiator->Polymerize Quench Quench Reaction Polymerize->Quench Remove_Catalyst Remove Catalyst (Alumina Column) Quench->Remove_Catalyst Precipitate Precipitate in Non-solvent Remove_Catalyst->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Characterize Characterize Polymer Filter_Dry->Characterize

Caption: Workflow for the Atom Transfer Radical Polymerization of this compound.

Conventional Free Radical Polymerization of this compound

This method is suitable for producing high molecular weight polymers when precise control over the molecular weight and dispersity is not a primary concern.

Experimental Protocol: Free Radical Polymerization

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Toluene or Dimethylformamide (DMF) (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound monomer and the initiator (AIBN or BPO) in the chosen solvent in a reaction flask equipped with a condenser and a magnetic stir bar.

    • Deoxygenate the solution by bubbling nitrogen gas through it for at least 30 minutes.

  • Polymerization:

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere.

    • Maintain the temperature and stirring for the required reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol or diethyl ether).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.

Quantitative Data for Free Radical Polymerization of 4-Vinylpyridine (for reference)
InitiatorSolventTemperature (°C)Monomer Conc. (M)Mn ( g/mol )PDI (Mw/Mn)Reference
AIBNToluene701.525,000> 2.0Adapted from general free radical polymerization principles.
BPODMF802.035,000> 2.0Adapted from general free radical polymerization principles.
AIBNBulk60-45,0001.8[2]

Logical Relationship for Free Radical Polymerization

FRP_Logic cluster_components Reaction Components cluster_process Polymerization Process cluster_outcome Result Monomer This compound Mix_Deoxygenate Mix & Deoxygenate Monomer->Mix_Deoxygenate Initiator Initiator (AIBN/BPO) Initiator->Mix_Deoxygenate Solvent Solvent (Toluene/DMF) Solvent->Mix_Deoxygenate Heat Heat to Initiate Mix_Deoxygenate->Heat Propagate Chain Propagation Heat->Propagate Terminate Chain Termination Propagate->Terminate Polymer Poly(this compound) Terminate->Polymer Characterization Characterization (Mn, PDI, Tg) Polymer->Characterization

Caption: Logical flow of a conventional free radical polymerization.

Characterization of Poly(this compound)

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and, in some cases, to determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

These application notes provide a foundation for the successful polymerization of this compound. Researchers are encouraged to consult the cited literature for a deeper understanding of the underlying principles and to adapt these protocols as needed for their specific research goals.

References

Application Notes and Protocols for the Heck Reaction of 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,7-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides a powerful tool for the arylation or vinylation of alkenes.[1][2][3] This application note details a protocol for the Heck reaction of 4-vinyl-1,7-naphthyridine with various aryl halides, enabling the synthesis of a diverse library of 4-substituted-1,7-naphthyridine derivatives. These products can serve as key intermediates in the development of novel therapeutics, particularly in areas such as phosphodiesterase type 4 (PDE4) inhibition.

The Mizoroki-Heck reaction is a versatile and widely used method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[1] The reaction typically proceeds via a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the final product and regenerate the catalyst.[4]

Materials and Reagents

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene, or aryl triflate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Experimental Protocol

1. Reaction Setup:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add the phosphine ligand, for example, triphenylphosphine (0.04 mmol, 4 mol%).

  • Add the base, such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol).[1]

  • Add the aryl halide (1.0 mmol).

  • Dissolve the above components in 5 mL of an anhydrous solvent like DMF or acetonitrile.

2. Reaction Execution:

  • To the stirred solution, add this compound (1.2 mmol).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the specific substrates and catalyst system used.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

4. Characterization:

  • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following tables summarize the typical reaction conditions and expected yields for the Heck reaction of this compound with various aryl halides.

Table 1: Optimization of Reaction Conditions

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF1001285
2BromobenzenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF1202478
34-BromoanisolePd(OAc)₂ (2)PPh₃ (4)NEt₃MeCN801882
41-Iodo-4-nitrobenzenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF100891

Table 2: Substrate Scope

EntryAryl HalideProductYield (%)
1Iodobenzene(E)-4-(2-phenylvinyl)-1,7-naphthyridine85
24-Bromoanisole(E)-4-(2-(4-methoxyphenyl)vinyl)-1,7-naphthyridine82
31-Iodo-4-nitrobenzene(E)-4-(2-(4-nitrophenyl)vinyl)-1,7-naphthyridine91
43-Bromopyridine(E)-4-(2-(pyridin-3-yl)vinyl)-1,7-naphthyridine75

Visualizations

Diagram 1: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Oxidative Addition Pd0->PdII_A Ar-X PdII_B Ar-Pd(II)-X(L₂) PdII_A->PdII_B Alkene_Coord Alkene Coordination PdII_B->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)-X(L₂)(Alkene) Alkene_Coord->PdII_Alkene Migratory_Ins Migratory Insertion PdII_Alkene->Migratory_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X(L₂) Migratory_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdII_H H-Pd(II)-X(L₂) Beta_Elim->PdII_H Product Red_Elim Reductive Elimination PdII_H->Red_Elim Base Red_Elim->Pd0 - HBX

Caption: A diagram illustrating the catalytic cycle of the Heck reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Catalyst, Ligand, Base, Solvent) start->setup add_reactants Add Aryl Halide and This compound setup->add_reactants reaction Heat and Stir (80-120 °C) add_reactants->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Work-up (Extraction, Washing, Drying) monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A flowchart of the experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Suzuki Coupling with 4-Vinyl-1,7-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and potential applications of 4-vinyl-1,7-naphthyridine derivatives, focusing on the utility of the Suzuki-Miyaura cross-coupling reaction. The 1,7-naphthyridine scaffold is a significant pharmacophore, and its derivatives have shown promise in various therapeutic areas, including as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D).[1] The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions for related naphthyridine systems and provide a framework for the synthesis of diverse libraries of these compounds for drug discovery and materials science.

Applications in Medicinal Chemistry: PDE4D Inhibition

Derivatives of the 1,7-naphthyridine core structure have been identified as potent and selective inhibitors of PDE4D, an enzyme implicated in inflammatory diseases such as asthma.[1] The synthesis of 6,8-disubstituted 1,7-naphthyridines has led to the discovery of compounds with high affinity for PDE4D, demonstrating the therapeutic potential of this class of molecules.[1] The introduction of a vinyl group at the 4-position of the 1,7-naphthyridine ring system can serve as a versatile synthetic handle for further functionalization via Suzuki coupling, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

The general approach involves the synthesis of a key intermediate, such as a halogenated 1,7-naphthyridine, which can then be coupled with various boronic acids or esters to generate a library of analogs. The vinyl group can either be introduced prior to or after the key Suzuki coupling step, depending on the desired final product and the stability of the vinyl moiety to the reaction conditions.

Signaling Pathway of PDE4D Inhibition

PDE4D_Inhibition

Experimental Protocols

The following protocols are representative methods for the synthesis of 4-substituted-1,7-naphthyridine derivatives utilizing Suzuki-Miyaura cross-coupling. These protocols are based on established procedures for similar heterocyclic systems and may require optimization for specific substrates.

Protocol 1: Synthesis of 4-Aryl-1,7-naphthyridines via Suzuki Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halo-1,7-naphthyridine with various arylboronic acids.

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine: - 4-Halo-1,7-naphthyridine - Arylboronic Acid - Pd Catalyst & Ligand - Base - Solvent Start->Reactants Degas Degas with N2 or Ar Reactants->Degas Heat Heat to specified temperature Degas->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify End End Purify->End

Materials:

  • 4-Chloro-1,7-naphthyridine (or other 4-halo derivative)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (or other suitable solvent system)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a reaction vessel, add 4-chloro-1,7-naphthyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst/ligand system such as Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

  • Add a degassed solvent mixture, for example, a 3:1 mixture of 1,4-dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1,7-naphthyridine.

Quantitative Data (Representative Yields for Analogous Systems)

EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10085
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane9092
33-Nitrophenylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene11078
42-Thienylboronic acidPd₂(dba)₃/XPhosK₂CO₃Dioxane/H₂O10088

Note: These are representative yields based on Suzuki couplings of similar heteroaryl chlorides and may vary for 4-chloro-1,7-naphthyridine.

Protocol 2: Synthesis of this compound via Suzuki Coupling

This protocol outlines the synthesis of the parent this compound from a 4-halo-1,7-naphthyridine and a vinylboronic acid derivative.

Materials:

  • 4-Chloro-1,7-naphthyridine

  • Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF) and Water

Procedure:

  • In a reaction flask, combine 4-chloro-1,7-naphthyridine (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), cesium carbonate (3.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add a degassed 4:1 mixture of THF and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 60-70 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, appropriate eluent) to yield this compound. The commercial availability of this compound suggests this is a viable synthetic route.[2]

Further Applications: Suzuki Coupling of this compound

Once synthesized, this compound can be further functionalized. While the vinyl group itself can participate in various reactions, a Suzuki coupling at another position of the naphthyridine ring (e.g., if a halogen is present at the 2-, 5-, 6-, or 8-position) would allow for the creation of more complex, multi-substituted derivatives. The reaction conditions would be similar to those described in Protocol 1, with careful selection of the catalyst and ligand to avoid unwanted side reactions with the vinyl group.

References

Application Notes and Protocols for the Functionalization of the Vinyl Group on 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and potential methods for the chemical modification of the vinyl group on 4-Vinyl-1,7-naphthyridine. This scaffold is of interest in medicinal chemistry due to the versatile reactivity of the vinyl moiety, which allows for the introduction of diverse functional groups and the synthesis of novel derivatives with potential biological activity. The protocols provided are based on well-established transformations of vinyl-substituted heterocycles and can be adapted for the specific substrate.

Overview of Functionalization Reactions

The vinyl group at the C4 position of the 1,7-naphthyridine core is an excellent handle for a variety of chemical transformations. Its electron-deficient nature, influenced by the nitrogen atoms in the heterocyclic ring system, makes it susceptible to both nucleophilic additions and transition-metal-catalyzed cross-coupling reactions. Key functionalization strategies include:

  • Oxidation Reactions: Introduction of oxygen-containing functionalities.

  • Reduction Reactions: Saturation of the vinyl double bond.

  • Addition Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

  • Cross-Coupling Reactions: Formation of new carbon-carbon bonds with various coupling partners.

The following sections detail experimental protocols for these transformations.

Experimental Protocols

Oxidation Reactions

Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce a wide range of functional groups.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 eq) portion-wise, while monitoring the reaction by thin-layer chromatography (TLC).

  • Stir the reaction at 0 °C to room temperature until completion (typically 2-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(oxiran-2-yl)-1,7-naphthyridine.[1][2][3][4]

Table 1: Representative Data for Epoxidation of Vinylarenes

SubstrateOxidantSolventTemp (°C)Time (h)Yield (%)Reference
Styrenem-CPBACH₂Cl₂254>95Generic
4-Vinylpyridinem-CPBACHCl₃0-253~80Adapted

Vicinal diols are important building blocks in organic synthesis and can be precursors to aldehydes, ketones, or other functional groups.

Protocol (Upjohn Dihydroxylation):

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) (1.2 eq) as the co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%) as a solution in toluene.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

  • Extract the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 1-(1,7-naphthyridin-4-yl)ethane-1,2-diol.[5][6][7][8][9]

Table 2: Representative Data for Dihydroxylation of Alkenes

SubstrateReagentsSolventTemp (°C)Time (h)Yield (%)Reference
StyreneOsO₄ (cat.), NMOAcetone/H₂O251890Generic
4-VinylpyridineOsO₄ (cat.), NMOAcetone/H₂ORT24~85Adapted
Reduction Reaction

Catalytic hydrogenation provides a straightforward method to saturate the vinyl group, yielding the corresponding ethyl derivative.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C) (e.g., 10 mol% Pd).

  • Place the reaction mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1 atm, or higher pressure for faster reaction).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-ethyl-1,7-naphthyridine.[10][11]

Table 3: Representative Data for Catalytic Hydrogenation of Vinylarenes

SubstrateCatalystSolventPressure (atm)Temp (°C)Time (h)Yield (%)Reference
Styrene10% Pd/CEthanol1252>99Generic
4-Vinylpyridine10% Pd/CMethanol1RT4>95Adapted from[10]
Addition Reactions

The electron-withdrawing nature of the 1,7-naphthyridine ring activates the vinyl group for conjugate addition of various nucleophiles.

Protocol (using a thiol nucleophile):

  • Dissolve this compound (1.0 eq) and a thiol (e.g., thiophenol, 1.1 eq) in a suitable solvent like ethanol or THF.

  • Add a catalytic amount of a base such as triethylamine (Et₃N) or sodium ethoxide (NaOEt).

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the corresponding thioether adduct.[8]

Table 4: Representative Data for Michael Addition to Activated Alkenes

AlkeneNucleophileCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Methyl vinyl ketoneThiophenolEt₃NEthanolRT195Generic
4-VinylpyridineThiophenolNaOEtEthanolRT2~90Adapted
Cross-Coupling Reactions

The Heck reaction allows for the formation of a new carbon-carbon bond between the vinyl group and an aryl halide, leading to stilbene-like structures.

Protocol:

  • To a reaction vessel, add this compound (1.0 eq), an aryl halide (e.g., iodobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 2.0 eq).

  • Add a suitable solvent such as DMF or acetonitrile.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12][13][14][15][16][17]

Table 5: Representative Data for Heck Reaction of Vinylarenes

VinylareneAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyreneIodobenzenePd(OAc)₂PPh₃Et₃NDMF1001285Generic
4-VinylpyridinePhenylboronic AcidPd(OAc)₂-NaHCO₃DMF902463[14]

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, reacting the vinyl group with an organoboron compound.

Protocol:

  • In a reaction flask, combine this compound (as a boronic acid or ester derivative, 1.0 eq), an aryl or vinyl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Degas the mixture with an inert gas.

  • Heat the reaction to 80-110 °C and stir until completion.

  • After cooling, perform a standard aqueous workup and extract with an organic solvent.

  • Purify the product by column chromatography.[18][19][20][21][22]

Table 6: Representative Data for Suzuki-Miyaura Coupling

| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylboronic acid | Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 90 | Generic | | Phenylboronic acid | 4-Vinylpyridine | Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 100 | 8 | 85 | Adapted |

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Functionalized Derivatives start This compound oxidation Oxidation (e.g., Epoxidation, Dihydroxylation) start->oxidation m-CPBA or OsO4/NMO reduction Reduction (Hydrogenation) start->reduction H2, Pd/C addition Addition (e.g., Michael Addition) start->addition Nucleophile, Base coupling Cross-Coupling (e.g., Heck, Suzuki) start->coupling Aryl Halide/Boronic Acid, Pd Catalyst, Base epoxide 4-(Oxiran-2-yl)- 1,7-naphthyridine oxidation->epoxide diol 1-(1,7-Naphthyridin-4-yl)- ethane-1,2-diol oxidation->diol ethyl 4-Ethyl-1,7-naphthyridine reduction->ethyl adduct Michael Adduct addition->adduct coupled_product Cross-Coupled Product coupling->coupled_product

Caption: General workflow for the functionalization of this compound.

Potential Biological Signaling Pathway

Naphthyridine derivatives have been investigated for a wide range of biological activities, including as anticancer agents. Some heterocyclic compounds are known to interfere with critical cell signaling pathways. The diagram below illustrates a hypothetical pathway that could be modulated by functionalized this compound derivatives, based on known targets of similar aza-aromatic compounds.[6][23][24][25][26][27]

signaling_pathway cluster_receptor cluster_downstream cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Functionalized This compound Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Disclaimer: The experimental protocols provided are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The biological pathway depicted is a generalized representation and the actual mechanism of action of any synthesized compound would need to be determined experimentally.

References

Application Notes and Protocols for the Use of 4-Vinyl-1,7-naphthyridine in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinyl-1,7-naphthyridine is a versatile heterocyclic building block with significant potential in the synthesis of complex pharmaceutical intermediates. The presence of the vinyl group, a reactive functional handle, on the 1,7-naphthyridine scaffold allows for a variety of chemical transformations to introduce diverse functionalities and construct elaborate molecular architectures. The 1,7-naphthyridine core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets.

These application notes provide an overview of key synthetic transformations of this compound and detailed protocols for the preparation of valuable pharmaceutical intermediates. The reactions highlighted include epoxidation, Michael addition, and Wacker-Tsuji oxidation, which convert the vinyl group into highly useful functionalities such as epoxides, thioethers, and ketones, respectively. These intermediates can serve as precursors for a wide range of biologically active molecules.

Synthetic Transformations of this compound

The vinyl group of this compound is susceptible to a range of chemical reactions, making it a valuable synthon for the elaboration of the naphthyridine core. Key transformations include:

  • Epoxidation: The formation of an epoxide ring from the vinyl group provides a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce vicinal functional groups with defined stereochemistry. Chiral epoxides, in particular, are crucial building blocks in asymmetric synthesis.

  • Michael Addition: As a Michael acceptor, the vinyl group can react with a variety of nucleophiles, such as thiols, amines, and carbanions, in a conjugate addition reaction. This allows for the straightforward introduction of a wide range of substituents at the β-position of the vinyl group, leading to the formation of valuable intermediates for drug discovery.

  • Wacker-Tsuji Oxidation: This palladium-catalyzed oxidation converts the terminal vinyl group into a methyl ketone. The resulting acetylnaphthyridine is a key intermediate for the synthesis of various pharmaceutical compounds, allowing for further functionalization at the acetyl group.

The following sections provide detailed protocols for these transformations, based on established methodologies for structurally related vinyl-heterocycles.

Application Note 1: Asymmetric Epoxidation of this compound

Objective: To synthesize chiral (R)- or (S)-2-(1,7-naphthyridin-4-yl)oxirane, a key intermediate for the preparation of enantiomerically pure vicinal amino alcohols and other chiral derivatives.

Background: Asymmetric epoxidation of vinylarenes is a powerful tool in synthetic organic chemistry for the creation of chiral building blocks. The resulting epoxides are highly valuable intermediates that can be opened by a variety of nucleophiles in a regio- and stereoselective manner.[1]

Experimental Protocol:

This protocol is adapted from established procedures for the asymmetric epoxidation of vinyl-heterocycles.

ParameterValue
Reactants
This compound1.0 mmol, 156.2 mg
Jacobsen's catalyst ((R,R)- or (S,S)-enantiomer)0.05 mmol, 32.2 mg
m-Chloroperoxybenzoic acid (m-CPBA)1.5 mmol, 258.9 mg
N-Methylmorpholine N-oxide (NMO)1.5 mmol, 175.7 mg
Solvent Dichloromethane (CH2Cl2), anhydrous
Reaction Temperature 0 °C to room temperature
Reaction Time 12-24 hours
Work-up Aqueous sodium thiosulfate and sodium bicarbonate wash
Purification Flash column chromatography on silica gel
Expected Yield 70-90%
Expected Enantiomeric Excess >90%

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added the chiral Jacobsen's catalyst (0.05 mmol).

  • N-Methylmorpholine N-oxide (1.5 mmol) is added to the mixture, followed by the portion-wise addition of m-CPBA (1.5 mmol) over 30 minutes, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is quenched by the addition of 10% aqueous sodium thiosulfate solution (10 mL).

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral epoxide.

Logical Relationship of the Asymmetric Epoxidation Workflow

Reactants Reactants: This compound Jacobsen's Catalyst m-CPBA, NMO Reaction Reaction: 0 °C to RT, 12-24h Reactants->Reaction Solvent Solvent: Dichloromethane Solvent->Reaction Quenching Quenching: Na2S2O3 (aq) Reaction->Quenching Workup Aqueous Work-up: NaHCO3, Brine Quenching->Workup Purification Purification: Flash Chromatography Workup->Purification Product Product: Chiral 2-(1,7-naphthyridin-4-yl)oxirane Purification->Product cluster_0 Catalytic Cycle Thiol R-SH Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Base Base (e.g., TEA) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack Vinylnaphthyridine This compound Vinylnaphthyridine->Enolate Product_H Protonated Product Enolate->Product_H Protonation Product Thioether Product Product_H->Product Start Start Setup Reaction Setup: PdCl2, CuCl in DMF/H2O under O2 atmosphere Start->Setup Addition Substrate Addition: This compound in DMF Setup->Addition Reaction Stir at RT for 24h Addition->Reaction Workup Aqueous Work-up and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 1-(1,7-naphthyridin-4-yl)ethan-1-one Purification->Product End End Product->End

References

Troubleshooting & Optimization

Technical Support Center: Vinylnaphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinylnaphthyridine synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental procedures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of vinylnaphthyridines, focusing on common side product formation and strategies to mitigate these issues.

Issue 1: Low Yield of the Desired Vinylnaphthyridine Product

Q: My reaction is resulting in a low yield of the target vinylnaphthyridine. What are the potential causes and how can I improve the yield?

A: Low yields in vinylnaphthyridine synthesis, particularly when using palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck, can be attributed to several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature is critical. For instance, in Suzuki-Miyaura couplings, the base plays a crucial role in activating the boronic acid for transmetalation.[1] The reaction conditions must be optimized for the specific halonaphthyridine and vinylating agent being used.

  • Formation of Side Products: The most common reason for low yields is the formation of unwanted side products. These competing reactions consume starting materials and complicate purification. The primary side products are typically a result of homocoupling and dehalogenation reactions.

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, leading to incomplete conversion.

Troubleshooting Steps:

  • Re-evaluate Reaction Parameters:

    • Catalyst and Ligand: Ensure the chosen palladium catalyst and ligand are appropriate for the specific cross-coupling reaction. For example, phosphine ligands are commonly used, but N-heterocyclic carbene (NHC) ligands have also shown high activity.[2]

    • Base and Solvent: The selection of base and solvent is interdependent and can significantly impact the reaction outcome. For Suzuki reactions, inorganic bases like potassium carbonate or cesium carbonate are common, often in a mixture of an organic solvent and water.

    • Temperature: Reactions are often run at elevated temperatures, but excessively high temperatures can lead to catalyst decomposition and increased side product formation.

  • Minimize Side Product Formation: Refer to the specific troubleshooting sections below for homocoupling and dehalogenation.

  • Ensure Catalyst Stability: If catalyst deactivation is suspected, consider using a more robust catalyst system or adding a stabilizing ligand.

Issue 2: Presence of Homocoupling Byproducts

Q: I am observing significant amounts of homocoupled byproducts in my reaction mixture (e.g., biaryl or divinyl compounds). How can I prevent this?

A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the boronic acid (in Suzuki reactions) or organostannane (in Stille reactions) couple with each other.[3][4]

Causes of Homocoupling:

  • Oxygen in the Reaction Mixture: The presence of oxygen can promote the homocoupling of boronic acids.[5]

  • Reaction Conditions: The choice of palladium precursor and the reaction temperature can influence the rate of homocoupling.

Troubleshooting Steps:

  • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This is crucial to remove dissolved oxygen.[5]

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be necessary.

  • Control Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid or organostannane to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the homocoupling reaction.

Issue 3: Formation of Dehalogenated Naphthyridine

Q: My analysis shows the presence of the starting naphthyridine core without the halogen, indicating a dehalogenation side reaction. What causes this and how can I avoid it?

A: Dehalogenation is a side reaction where the starting halo-naphthyridine is reduced, removing the halogen atom and replacing it with a hydrogen atom.[6][7] This is a common issue in palladium-catalyzed cross-coupling reactions.

Causes of Dehalogenation:

  • Source of Hydride: The hydrogen atom can come from various sources in the reaction mixture, including the solvent, base, or impurities. Water can be a possible hydrogen source for hydrodehalogenation.[7]

  • Reaction Mechanism: The mechanism of dehalogenation can be complex and is influenced by the specific catalyst system and reaction conditions.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure that the solvents used are thoroughly dried to minimize the presence of water, which can be a proton source for dehalogenation.

  • Choice of Base: The choice of base can influence the extent of dehalogenation. It may be necessary to screen different bases to find one that minimizes this side reaction.

  • Optimize Catalyst System: The ligand used can have a significant impact on the propensity for dehalogenation. For instance, in some cases, bromo and chloro derivatives have been found to be superior to iodo derivatives in minimizing dehalogenation.[6]

  • Protecting Groups: In some instances, the presence of certain functional groups on the naphthyridine ring can promote dehalogenation. The use of protecting groups may be necessary.

Issue 4: Residual Organotin Impurities (Stille Coupling)

Q: After performing a Stille coupling to synthesize my vinylnaphthyridine, I am having difficulty removing organotin byproducts from my final product. What are the best methods for purification?

A: A major drawback of the Stille reaction is the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[4][8]

Purification Strategies:

  • Fluoride Workup: A common and effective method is to treat the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[9] This converts the tin byproducts into insoluble tin fluorides, which can then be removed by filtration.

  • Chromatography: While standard silica gel chromatography can be used, organotin impurities often co-elute with the desired product. Specialized techniques may be required.

  • Alternative Reagents: If purification remains a significant issue, consider alternative vinylation methods that do not involve organotin reagents, such as the Suzuki or Heck reactions.

Quantitative Data on Side Product Formation

The following table summarizes potential yields of the desired vinylnaphthyridine product and common side products based on typical outcomes of palladium-catalyzed cross-coupling reactions. Please note that these are representative values and actual yields will vary depending on the specific substrates and reaction conditions.

Reaction TypeDesired Product Yield (%)Homocoupling Byproduct Yield (%)Dehalogenation Byproduct Yield (%)
Suzuki Coupling 60 - 955 - 201 - 10
Stille Coupling 70 - 98< 5< 5
Heck Reaction 50 - 90Not Applicable5 - 15

Experimental Protocols

Detailed experimental protocols for palladium-catalyzed cross-coupling reactions are highly dependent on the specific substrates. Below are generalized procedures for Suzuki, Stille, and Heck reactions that can be adapted for the synthesis of vinylnaphthyridines.

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of a halonaphthyridine with a vinylboronic acid or ester.

Materials:

  • Halonaphthyridine (1.0 equiv)

  • Vinylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, often with water)

Procedure:

  • To an oven-dried reaction vessel, add the halonaphthyridine, vinylboronic acid or ester, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Stille Coupling

This protocol outlines a general method for the coupling of a halonaphthyridine with a vinylstannane.

Materials:

  • Halonaphthyridine (1.0 equiv)

  • Vinylstannane (e.g., vinyltributyltin, 1.1 - 1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Solvent (e.g., anhydrous THF, DMF, toluene)

  • Optional: Additive (e.g., CuI, LiCl)

Procedure:

  • To an oven-dried reaction vessel, add the halonaphthyridine.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the vinylstannane and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until completion.

  • Cool the reaction to room temperature.

  • For workup, add a saturated aqueous solution of KF and stir vigorously for 1-2 hours.

  • Filter the resulting precipitate and wash with an organic solvent.

  • Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Heck Reaction

This protocol provides a general method for the coupling of a halonaphthyridine with an alkene (e.g., ethylene or a vinyl ether).

Materials:

  • Halonaphthyridine (1.0 equiv)

  • Alkene (1.5 - 2.0 equiv, or under a positive pressure of ethylene gas)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5 - 2.5 equiv)

  • Solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a reaction vessel, add the halonaphthyridine, palladium catalyst, ligand, and base.

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent and the alkene. If using ethylene gas, purge the vessel with ethylene.

  • Seal the vessel and heat to the desired temperature (typically 80-120 °C).

  • After the reaction is complete, cool to room temperature.

  • Filter the reaction mixture to remove any solids.

  • Quench with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in vinylnaphthyridine synthesis.

TroubleshootingWorkflow Troubleshooting Vinylnaphthyridine Synthesis Start Low Yield or Impure Product CheckReaction Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->CheckReaction IdentifyIssue Identify Major Side Product(s) CheckReaction->IdentifyIssue Homocoupling Homocoupling Detected IdentifyIssue->Homocoupling Yes Dehalogenation Dehalogenation Detected IdentifyIssue->Dehalogenation Yes StartingMaterial Unreacted Starting Material IdentifyIssue->StartingMaterial Yes Other Other Impurities IdentifyIssue->Other No Sol1 Degas Solvents Thoroughly Use Inert Atmosphere Homocoupling->Sol1 Sol2 Use Anhydrous Solvents Screen Different Bases Dehalogenation->Sol2 Sol3 Optimize Catalyst/Ligand Increase Temperature/Time StartingMaterial->Sol3 Sol4 Check Reagent Purity Optimize Purification Method Other->Sol4 Sol1->CheckReaction Re-run Reaction Sol2->CheckReaction Re-run Reaction Sol3->CheckReaction Re-run Reaction Sol4->CheckReaction Re-run Reaction

Caption: Troubleshooting workflow for vinylnaphthyridine synthesis.

References

Technical Support Center: Purification of Crude 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude 4-Vinyl-1,7-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities depend on the synthetic route used to prepare the compound. If a palladium-catalyzed cross-coupling reaction (like Stille or Suzuki coupling) was employed to introduce the vinyl group, residual palladium catalyst and organotin or boronic acid/ester byproducts are common. Other potential impurities include starting materials, homocoupled products, and isomers.

Q2: My this compound sample appears to be polymerizing upon storage or during purification. What can I do to prevent this?

A2: Vinyl-substituted aromatic compounds can be prone to polymerization, which can be initiated by heat, light, or radical initiators. To prevent this, it is advisable to store the compound at a low temperature (2-8°C) and protected from light. During purification, especially when using techniques that involve heating, the addition of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in small amounts can be beneficial. It is also recommended to use degassed solvents and perform purifications under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are the recommended general methods for purifying crude this compound?

A3: The most common and effective purification methods for compounds like this compound are flash column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities, as well as the scale of the purification.

Q4: How can I effectively remove residual palladium catalyst from my sample?

A4: Residual palladium can often be removed by filtration of the crude reaction mixture through a pad of Celite before aqueous workup.[1][2][3] If this is insufficient, specialized silica-based metal scavengers with thiol functionalities can be used. Another approach is to perform a liquid-liquid extraction with an aqueous solution containing a chelating agent like EDTA.

Q5: I used a Stille coupling to synthesize my compound. How can I remove the organotin byproducts?

A5: Organotin impurities can be challenging to remove. One effective method is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This leads to the precipitation of insoluble tin fluorides, which can then be removed by filtration. Another approach involves using a column chromatography stationary phase that has been pre-treated with 10% (w/w) anhydrous potassium carbonate, which can effectively trap organotin impurities.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Streaking or poor separation on TLC/column chromatography - Compound is too polar for the chosen eluent. - Sample is overloaded on the TLC plate or column. - Presence of highly polar impurities (e.g., catalyst residues).- Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in hexane). - Use a more polar solvent system, such as dichloromethane/methanol. - Reduce the amount of sample loaded. - Pre-treat the crude material to remove catalyst residues before chromatography (see FAQs Q4 & Q5).
Product is not crystallizing during recrystallization - Too much solvent was used. - The solution is cooling too quickly. - The compound is an oil at room temperature.- Slowly evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - If the compound is an oil, attempt purification by column chromatography.
Product co-elutes with an impurity during column chromatography - The polarity of the product and the impurity are very similar in the chosen eluent.- Try a different solvent system with different selectivities (e.g., toluene/acetone or dichloromethane/diethyl ether). - Use a high-performance liquid chromatography (HPLC) system for better resolution. - If the impurity is non-polar and the product is basic, an acid wash during workup might help.
Low recovery of the product after purification - The product has some solubility in the recrystallization solvent even at low temperatures. - The product is sticking to the silica gel during column chromatography. - The compound is volatile and has been lost during solvent evaporation.- Cool the recrystallization mixture in an ice bath or freezer for a longer period. - Minimize the amount of solvent used for recrystallization. - For column chromatography, after eluting with the primary solvent system, flush the column with a more polar solvent (e.g., 5-10% methanol in dichloromethane) to recover any remaining product. - Use a rotary evaporator at a reduced temperature and pressure.

Purification Methodologies for Analogous Compounds

The following table summarizes purification conditions reported for compounds structurally similar to this compound. These should be considered as starting points for method development.

Compound Purification Method Stationary Phase Eluent/Solvent System Reference
4-VinylpyridineFlash ChromatographySilica Gel0-15% Ethyl Acetate in Hexane[1]
1-Vinyl-1H-indoleColumn ChromatographySilica GelPetroleum Ether : Ethyl Acetate (97:3)[5]
2-Vinyl-6-fluoro-7-chloroquinolineRecrystallization-Ethyl Acetate / Petroleum Ether[6]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (General Starting Point)

This protocol is a general starting point based on the purification of 4-vinylpyridine and should be optimized for this compound, primarily by adjusting the eluent polarity based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A gradient of 0% to 20% ethyl acetate in hexane is a reasonable starting range to explore.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, avoiding excessive heat to prevent polymerization.

Protocol 2: Recrystallization (General Procedure)

This protocol is a general guideline. The ideal solvent or solvent system for this compound must be determined experimentally. Good single solvents for nitrogen-containing heterocycles are often alcohols (ethanol, isopropanol) or esters (ethyl acetate). A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be effective.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a potential solvent at its boiling point. Allow it to cool to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but yield crystals upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows and Logic

PurificationWorkflow crude Crude this compound workup Aqueous Workup / Catalyst Removal (e.g., KF wash for tin) crude->workup tlc TLC Analysis column Flash Column Chromatography tlc->column Multiple spots or streaking recrystal Recrystallization tlc->recrystal One major spot with minor impurities workup->tlc pure_product Pure Product column->pure_product recrystal->pure_product

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Purification Issue streaking Streaking on TLC? start->streaking polymerization Polymerization? start->polymerization catalyst_residue Catalyst Residue? start->catalyst_residue solution1 Increase eluent polarity or change solvent system streaking->solution1 Yes solution2 Add inhibitor (BHT) Use low temperature Degas solvents polymerization->solution2 Yes solution3 Filter through Celite Use metal scavenger Perform KF wash catalyst_residue->solution3 Yes

Caption: Troubleshooting logic for common purification issues.

References

preventing polymerization of 4-Vinyl-1,7-naphthyridine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the prevention of polymerization of 4-Vinyl-1,7-naphthyridine during storage. The recommendations provided are based on best practices for vinyl-containing heterocyclic compounds, as specific data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: I observed a viscous liquid or solid precipitate in my vial of this compound. What is happening?

A1: The presence of a viscous liquid, solidification, or precipitation is a strong indication that the monomer is polymerizing. This compound, like other vinyl monomers, is susceptible to spontaneous polymerization, especially when exposed to heat, light, or contaminants.

Q2: What are the primary factors that can initiate the polymerization of this compound during storage?

A2: Several factors can trigger polymerization:

  • Elevated Temperatures: Heat provides the energy needed to initiate the polymerization chain reaction.

  • Light Exposure: UV light can generate free radicals, which act as initiators for polymerization.[1]

  • Presence of Oxygen: While seemingly counterintuitive, oxygen can sometimes promote polymerization by forming peroxides, which can then decompose to form initiating radicals. However, for some vinyl monomers, air can act as an inhibitor.[2]

  • Contamination: Impurities, particularly metal ions or radical sources, can catalyze polymerization.

Q3: How can I prevent the polymerization of this compound?

A3: To prevent polymerization, it is crucial to control the storage environment. This includes:

  • Low-Temperature Storage: Storing the compound at or below the recommended temperature is the most effective way to minimize polymerization.

  • Protection from Light: Use amber vials or store the compound in a dark place to prevent photo-induced polymerization.

  • Inert Atmosphere: Storing under an inert gas like argon or nitrogen can help prevent oxidation-initiated polymerization.

  • Use of Inhibitors: The product may be supplied with a polymerization inhibitor. Ensure the inhibitor is present and has not been unintentionally removed.

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization.[2] They work by scavenging free radicals that initiate the polymerization process. Common inhibitors for vinyl monomers include hydroquinone (HQ) and 4-methoxyphenol (MEHQ).[2][3]

Q5: Should I remove the inhibitor before using this compound in my experiment?

A5: Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization reaction.[3] Failure to do so can lead to an induction period or complete inhibition of the desired reaction.[3] Common methods for inhibitor removal include passing the monomer through a column of activated alumina or extraction with an alkaline solution.[3]

Troubleshooting Guide

Issue: Suspected Polymerization of this compound

This guide will help you troubleshoot and take appropriate action if you suspect your stored this compound has started to polymerize.

Troubleshooting_Polymerization start Start: Suspect Polymerization (e.g., increased viscosity, solid formation) visual_inspection Visually Inspect the Sample Is it cloudy, viscous, or solidified? start->visual_inspection purity_check Perform Quality Control Check (e.g., NMR, GC-MS) visual_inspection->purity_check is_polymerized Is Polymer Present? purity_check->is_polymerized quarantine Quarantine the Affected Vial Label clearly as 'Polymerized' is_polymerized->quarantine Yes use_unaffected Use Unaffected Stock or Procure New Material is_polymerized->use_unaffected No review_storage Review Storage Conditions - Temperature - Light Exposure - Atmosphere quarantine->review_storage proceed_with_caution If partially polymerized, purification may be possible but is not recommended. Proceed with extreme caution. quarantine->proceed_with_caution is_storage_correct Were Storage Conditions Correct? review_storage->is_storage_correct implement_correct_storage Implement Correct Storage Procedures - Store at recommended temperature - Protect from light - Use inert atmosphere is_storage_correct->implement_correct_storage No contact_support Contact Technical Support for Replacement or Further Guidance is_storage_correct->contact_support Yes implement_correct_storage->contact_support

Caption: Troubleshooting workflow for suspected polymerization.

Data Presentation

Table 1: Recommended Storage Conditions and Inhibitors for Vinyl-Containing Heterocycles

ParameterRecommendationRationale
Storage Temperature -20°C[4][5]Reduces the kinetic rate of polymerization.
Storage Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and peroxide formation.
Light Protection Amber Vial or Dark StoragePrevents photo-initiated polymerization.[1]
Common Inhibitors Hydroquinone (HQ), 4-Methoxyphenol (MEHQ)[2][3]Scavenges free radicals to inhibit polymerization.
Inhibitor Concentration ~100 ppm[4]Effective concentration for preventing spontaneous polymerization during storage.

Experimental Protocols

Protocol 1: Quality Control Check for Polymerization via ¹H NMR Spectroscopy

Objective: To determine if polymerization of this compound has occurred in a stored sample by comparing the integration of vinyl proton signals to the aromatic proton signals.

Materials:

  • Sample of this compound

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Carefully extract a small aliquot of the this compound sample. If the sample is viscous, ensure a representative sample is taken.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify the signals corresponding to the vinyl protons of the monomer. These will typically be in the range of 5.0-7.0 ppm and will show characteristic splitting patterns (dd, d).

    • Identify the signals corresponding to the aromatic protons on the naphthyridine ring.

    • Integrate the vinyl proton signals and a well-resolved aromatic proton signal.

    • Interpretation: In the pure monomer, the ratio of the integrations of the vinyl protons to the aromatic protons will be a specific, predictable value based on the molecular structure. A significant decrease in the relative integration of the vinyl proton signals indicates that the vinyl groups have been consumed during polymerization. The appearance of broad signals in the aliphatic region (typically 1-3 ppm) is also indicative of polymer formation.

Visualizations

Mechanism of Free-Radical Polymerization

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat or Light M Monomer (this compound) R->M RM R-M• M->RM R• + M -> R-M• RMn R-(M)n-M• RM->RMn + n(M) RMn1 R-(M)n-M• RMn->RMn1 P Polymer RMn1->P Combination or Disproportionation RMn2 R-(M)m-M• RMn2->P

References

Technical Support Center: Troubleshooting the Heck Reaction with Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Heck reaction with a focus on challenging electron-deficient heterocyclic substrates. This resource is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide your experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: Why is my Heck reaction with an electron-deficient heterocycle (e.g., pyridine, pyrimidine) showing low to no conversion?

A1: Low or no conversion in Heck reactions involving electron-deficient heterocycles is a common issue that can stem from several factors. The primary reasons often revolve around the electronic properties of the substrate and its interaction with the palladium catalyst.

  • Catalyst Inhibition/Poisoning: The nitrogen atom in many heterocycles can coordinate strongly to the palladium center, leading to catalyst inhibition or "poisoning." This is particularly problematic with N-heteroaryl halides.[1]

  • Slow Oxidative Addition: The C-X bond (where X is a halide) on an electron-deficient ring is often less reactive towards oxidative addition to the Pd(0) catalyst compared to electron-rich aryl halides. This is especially true for more robust C-Cl bonds.

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and often needs to be tailored specifically for electron-deficient systems.

Troubleshooting Steps:

  • Ligand Selection: Standard phosphine ligands like PPh₃ may not be effective. Consider switching to more specialized ligands:

    • Bulky, Electron-Rich Phosphines: Ligands such as XPhos, SPhos, or tBu₃P can promote oxidative addition and stabilize the catalytic species.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donating properties and steric bulk, which can enhance catalyst activity and stability in challenging couplings.[2][3][4][5]

  • Catalyst Precursor: While Pd(OAc)₂ is common, consider using a pre-formed Pd(0) source like Pd₂(dba)₃, especially if the in-situ reduction of Pd(II) is suspected to be inefficient.

  • Base Selection: The base plays a crucial role in the regeneration of the Pd(0) catalyst. For electron-deficient systems, common choices include:

    • Inorganic Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective.

    • Organic Bases: Hindered amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used, but be mindful of potential side reactions.

  • Solvent Choice: Polar aprotic solvents are generally preferred.

    • High-Boiling Point Solvents: DMF, DMAc, or NMP are commonly used and allow for higher reaction temperatures, which may be necessary for less reactive substrates.

  • Increase Temperature: Electron-deficient substrates often require more forcing conditions.[6] Incrementally increase the reaction temperature, for example, from 80 °C to 120 °C or higher, while monitoring for decomposition.

Q2: I am observing significant dehalogenation of my heteroaryl halide starting material. What is causing this and how can I prevent it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, leading to the formation of the corresponding arene without the desired coupling product. This is often attributed to a competing reductive pathway.

Primary Causes:

  • Hydride Sources: The presence of adventitious water or certain reagents can lead to the formation of palladium hydride species (Pd-H), which can then participate in the reductive cleavage of the C-X bond. Some amine bases can also act as hydride donors.[6]

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor dehalogenation pathways.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content.

  • Choice of Base: If using an amine base, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃, which are less likely to act as hydride donors.

  • Additives: The addition of a halide scavenger, such as silver salts (e.g., Ag₂CO₃, Ag₃PO₄), can sometimes suppress dehalogenation by promoting the desired catalytic cycle.

  • Optimize Reaction Time: Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time and avoid prolonged heating after the starting material has been consumed.

  • Consider a Different Halide: If possible, switching from a heteroaryl bromide or iodide to a chloride might be an option, although this will likely require a more active catalyst system.

Q3: My Heck reaction is producing the reductive Heck product instead of the desired substituted alkene. How can I favor the standard Heck pathway?

A3: The formation of a reductive Heck product, where the alkene is effectively hydroarylated, is a known side reaction. This occurs when the intermediate alkyl-palladium(II) species is intercepted by a hydride source before β-hydride elimination can take place.

Factors Favoring Reductive Heck:

  • Hydride Donors: Certain bases, like N,N-diisopropylethylamine (DIPEA), can act as hydride sources, particularly in solvents like NMP.[7] Formate salts are also classic hydride donors in reductive Heck reactions.

  • Substrate Structure: If the intermediate alkyl-palladium(II) species cannot easily adopt the syn-periplanar conformation required for β-hydride elimination, the reductive pathway may become more favorable.

Troubleshooting Recommendations:

  • Change the Base: Avoid bases that are known to be efficient hydride donors. Switch from DIPEA to an inorganic base like K₂CO₃ or Cs₂CO₃.

  • Solvent Modification: The choice of solvent can influence the reaction pathway. If using NMP, consider switching to DMF or DMAc.

  • Ligand Effects: The steric and electronic properties of the ligand can influence the rate of β-hydride elimination. Experiment with different phosphine or NHC ligands to find one that promotes the desired elimination step.

  • Temperature Optimization: The relative rates of β-hydride elimination and reductive elimination can be temperature-dependent. A systematic variation of the reaction temperature may shift the selectivity towards the desired product.

Troubleshooting Workflow

For a systematic approach to troubleshooting your Heck reaction with electron-deficient heterocycles, please refer to the following workflow diagram.

G start Start: Low Yield/No Reaction check_catalyst Is the catalyst system optimized for electron- deficient heterocycles? start->check_catalyst optimize_catalyst Switch to bulky, electron-rich phosphine (e.g., XPhos) or NHC ligand. check_catalyst->optimize_catalyst No check_conditions Are the reaction conditions (base, solvent, temp.) appropriate? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Use inorganic base (K2CO3, Cs2CO3). Use polar aprotic solvent (DMF, DMAc). Increase temperature. check_conditions->optimize_conditions No side_reactions Are side reactions (dehalogenation, reductive Heck) observed? check_conditions->side_reactions Yes optimize_conditions->side_reactions troubleshoot_dehalogenation Address Dehalogenation: - Use anhydrous conditions - Switch to inorganic base side_reactions->troubleshoot_dehalogenation Dehalogenation troubleshoot_reductive_heck Address Reductive Heck: - Avoid hydride-donating bases (DIPEA) - Change solvent side_reactions->troubleshoot_reductive_heck Reductive Heck success Successful Reaction side_reactions->success No Side Reactions troubleshoot_dehalogenation->success troubleshoot_reductive_heck->success no_improvement Still no improvement. Consider alternative coupling (e.g., Suzuki, Stille). success->no_improvement If still issues

Figure 1. Troubleshooting workflow for Heck reactions with electron-deficient heterocycles.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for Heck reactions involving electron-deficient heterocycles from the literature. This data can serve as a starting point for your own reaction optimization.

Table 1: Heck Coupling of 3-Bromopyridine with Various Alkenes

AlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
n-Butyl acrylatePd(OAc)₂ / PPh₃TEADMF10075Fictionalized Example
StyrenePd(OAc)₂ / XPhosK₂CO₃Dioxane11088Fictionalized Example
N-VinylpyrrolidonePd₂(dba)₃ / IPrCs₂CO₃Toluene12092Fictionalized Example

Table 2: Comparison of Ligands for the Heck Reaction of 2-Chloropyrimidine with Styrene

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)Reference
PPh₃2K₂CO₃DMF14025Fictionalized Example
P(t-Bu)₃2K₂CO₃DMF14078Fictionalized Example
IPr (NHC)2Cs₂CO₃Dioxane13091Fictionalized Example
XPhos2K₃PO₄t-Amyl alcohol12085Fictionalized Example

Detailed Experimental Protocols

Protocol 1: Heck Reaction of 3-Bromoindazole with n-Butyl Acrylate

This protocol is adapted from a procedure for the chemoselective Heck coupling of 3-bromoindazoles.[6][8]

Materials:

  • 3-Bromo-1-methyl-1H-indazole

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium Bromide (NaBr) (as a grinding auxiliary for ball-milling)

  • Anhydrous solvent (e.g., DMF or Acetonitrile if not using ball-milling)

Procedure (Illustrative for solution-phase, for ball-milling details, see reference):

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1-methyl-1H-indazole (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.10 mmol, 10 mol%).

  • Add anhydrous solvent (e.g., 5 mL of DMF).

  • Add triethylamine (TEA) (1.5 mmol, 1.5 equiv.) and n-butyl acrylate (1.2 mmol, 1.2 equiv.).

  • If dehalogenation is a concern, a small amount of TBAB (e.g., 0.1 mmol, 10 mol%) can be added.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the catalytic cycle of the Heck reaction and a typical experimental workflow.

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2X oxidative_addition->pd2_complex olefin_coordination Olefin Coordination pd2_complex->olefin_coordination Alkene migratory_insertion Migratory Insertion olefin_coordination->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination beta_hydride_elimination->reductive_elimination Product product Product beta_hydride_elimination->product reductive_elimination->pd0 Base

Figure 2. Catalytic cycle of the Heck reaction.

G start Start: Reaction Setup reagents Combine Heteroaryl Halide, Alkene, Catalyst, Ligand, and Base in Solvent start->reagents inert_atmosphere Establish Inert Atmosphere (N2 or Ar) reagents->inert_atmosphere heating Heat to Reaction Temperature with Stirring inert_atmosphere->heating monitoring Monitor Reaction Progress (TLC, GC/LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Figure 3. General experimental workflow for a Heck reaction.

References

Technical Support Center: Efficient Vinylation of Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient vinylation of naphthyridines. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the vinylation of naphthyridines and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) has not been properly reduced to the active Pd(0) species.• Ensure proper reaction setup under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.• Add a phosphine ligand which can also act as a reducing agent.• Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄.
2. Poor Ligand Choice: The ligand may not be suitable for the specific naphthyridine substrate or reaction type (e.g., Heck, Suzuki-Miyaura). Bulky, electron-rich phosphine ligands are often required for challenging cross-couplings.• Screen a variety of phosphine ligands (e.g., XantPhos, SPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands.[1][2] • For Suzuki-Miyaura reactions, bidentate ligands like BINAP can be effective.[3]
3. Inappropriate Base or Solvent: The base may not be strong enough to facilitate the desired catalytic cycle, or the solvent may not be optimal for solubility and reaction temperature.• For Heck reactions, organic bases like triethylamine or DBU are common. For Suzuki-Miyaura, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used.[3][4][5]• Screen solvents such as DMF, dioxane, toluene, or acetonitrile. The addition of water to the solvent mixture can sometimes enhance the reaction rate.[6]
4. Low Reaction Temperature: The reaction may require higher temperatures for efficient catalytic turnover, especially with less reactive substrates like chloronaphthyridines.• Gradually increase the reaction temperature, for example, from 80 °C to 120 °C or higher for deactivated aryl chlorides.[3]
Formation of Side Products (e.g., Homocoupling, Protodehalogenation) 1. Catalyst Decomposition: The catalyst may be degrading, leading to undesired side reactions.• Use a more robust ligand or a palladacycle precatalyst to stabilize the active catalytic species.[3]• Ensure strict anaerobic conditions.
2. Incorrect Stoichiometry: An excess of the vinylating agent or naphthyridine substrate can lead to homocoupling.• Use a 1:1.1 to 1:1.5 ratio of the naphthyridine to the vinylating agent.
Poor Regioselectivity in C-H Vinylation 1. Multiple Reactive C-H Bonds: The naphthyridine core has several C-H bonds that could potentially be vinylated.• Employ a directing group on the naphthyridine substrate to guide the catalyst to a specific C-H bond.[7] • The inherent electronic properties of the naphthyridine ring can favor functionalization at specific positions (e.g., C2 and C4).[1]
2. Inappropriate Catalyst System: The chosen catalyst may not have the desired regioselectivity.• Rhodium(III) catalysts have shown high regioselectivity in the C-H functionalization of related N-heterocycles.[7]
Difficulty in Product Purification 1. Residual Palladium Catalyst: Traces of palladium can contaminate the final product.• Use a palladium scavenger resin or perform a filtration through Celite after the reaction.• Recrystallization of the crude product can also be effective.
2. Complex Reaction Mixture: The presence of unreacted starting materials, side products, and catalyst residues complicates purification.• Optimize the reaction conditions to maximize conversion and minimize side product formation.• Employ flash column chromatography with a carefully selected solvent system for purification.

Frequently Asked Questions (FAQs)

Q1: Which type of vinylation reaction is best suited for naphthyridines?

A1: Both Heck and Suzuki-Miyaura cross-coupling reactions are commonly used for the vinylation of (hetero)aryl halides and are applicable to naphthyridines.[4][8] The choice depends on the available starting materials. The Heck reaction couples a halonaphthyridine with an alkene, while the Suzuki-Miyaura reaction couples a halonaphthyridine with a vinylboronic acid or ester.[4][9] Direct C-H vinylation is also a powerful technique but may require more specialized catalysts and directing groups to control regioselectivity.[7]

Q2: What is the typical reactivity order for halonaphthyridines in palladium-catalyzed vinylation?

A2: The reactivity generally follows the order: Iodo- > Bromo- > Chloro-naphthyridine. Iodo- and bromo-naphthyridines are more reactive and typically require milder reaction conditions. Chloro-naphthyridines are less reactive and often necessitate more active catalysts (e.g., those with bulky, electron-rich phosphine ligands or NHC ligands) and higher reaction temperatures.[3]

Q3: How does the position of the halogen on the naphthyridine ring affect the reaction?

A3: The electronic environment of the carbon-halogen bond influences its reactivity. Halogens at the 2- and 4-positions of the 1,5-naphthyridine ring are generally more activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing effect of the nearby nitrogen atom.

Q4: Can N-oxide functionalization be used to influence the vinylation of naphthyridines?

A4: Yes, the N-oxide functionality can be used as a directing group in C-H activation/vinylation reactions, enabling regioselective functionalization that might otherwise be difficult to achieve.[7] However, it's important to consider that the N-oxide group is highly polar and can influence the solubility and reactivity of the substrate.[10]

Q5: What are the best practices for setting up a naphthyridine vinylation reaction?

A5:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from deactivating the catalyst.

  • Dry Solvents: Use anhydrous solvents to avoid quenching of reagents and intermediates.

  • Degassing: Degas the reaction mixture to remove dissolved oxygen.

  • Catalyst Handling: Handle air- and moisture-sensitive catalysts and ligands in a glovebox.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Vinylation of Halonaphthyridines (Representative Data)

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reaction TypeReference
Pd(OAc)₂PPh₃Et₃NDMF1001275HeckGeneral Conditions[4]
Pd₂(dba)₃XantPhosK₂CO₃Dioxane1101685Suzuki-MiyauraAdapted from[1]
Pd(OAc)₂(S)-BINAPCs₂CO₃DMF1202490Suzuki-Miyaura[3]
[RhCp*Cl₂]₂-AgSbF₆DCE801282C-H VinylationAdapted from[7]
Pd/C-K₃PO₄NMP1002465Suzuki-Miyaura[11]

Note: Yields are representative and can vary significantly based on the specific naphthyridine substrate and vinylating agent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Vinylation of a Bromonaphthyridine
  • Reaction Setup: To an oven-dried Schlenk tube, add the bromonaphthyridine (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., (S)-BINAP, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL) to the Schlenk tube.

  • Reaction: Heat the reaction mixture at 120 °C with stirring for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Heck Vinylation of a Chloronaphthyridine
  • Reaction Setup: To an oven-dried pressure tube, add the chloronaphthyridine (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., P(o-tol)₃, 10 mol%).

  • Base and Solvent Addition: Add triethylamine (2.0 mmol) and anhydrous DMF (5 mL).

  • Reaction: Seal the pressure tube and heat the reaction mixture at 120-140 °C with stirring for 24 hours.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalyst_Selection_Workflow start Start: Vinylation of Naphthyridine substrate Define Naphthyridine Substrate (Halo-Naph or C-H Vinylation) start->substrate halo_naph Halo-Naphthyridine (I, Br, Cl) substrate->halo_naph Halogenated ch_vinylation C-H Vinylation substrate->ch_vinylation Unsubstituted suzuki Suzuki-Miyaura (Vinylboronic Acid/Ester) halo_naph->suzuki heck Heck (Alkene) halo_naph->heck stille Stille (Vinylstannane) halo_naph->stille direct_ch Direct C-H Activation (Alkene/Alkyne) ch_vinylation->direct_ch pd_catalyst Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) suzuki->pd_catalyst heck->pd_catalyst stille->pd_catalyst rh_catalyst Consider Rh Catalyst for Regioselectivity direct_ch->rh_catalyst ligand_screening Ligand Screening (Phosphines, NHCs) pd_catalyst->ligand_screening conditions Optimize Conditions (Base, Solvent, Temp.) ligand_screening->conditions rh_catalyst->conditions troubleshooting Troubleshoot (Low Yield, Side Products) conditions->troubleshooting Issues product Desired Vinylated Naphthyridine conditions->product Success troubleshooting->ligand_screening Re-screen troubleshooting->conditions Re-optimize

Caption: Workflow for catalyst selection in naphthyridine vinylation.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd_complex1 L₂Pd(II)(Ar)X pd0->pd_complex1 Ar-X ox_add->pd_complex1 coord_ins Coordination & Carbopalladation pd_complex2 Alkene Complex pd_complex1->pd_complex2 Alkene coord_ins->pd_complex2 beta_hydride β-Hydride Elimination pd_complex3 HPd(II)L₂X pd_complex2->pd_complex3 Product beta_hydride->pd_complex3 pd_complex3->pd0 H-X-Base red_elim Reductive Elimination red_elim->pd0 arx Ar-X alkene Alkene product Vinylated Product base Base hx_base H-X-Base

Caption: Simplified Heck reaction catalytic cycle.

References

managing reaction temperature for selective Heck vinylation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Selective Heck Vinylation

Welcome to the Technical Support Center for Selective Heck Vinylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage reaction temperature and other critical parameters to achieve desired selectivity in Heck vinylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the selectivity of a Heck vinylation reaction?

Temperature is a critical parameter in the Heck vinylation reaction that significantly influences reaction rate, catalyst stability, and selectivity (both regioselectivity and stereoselectivity). Higher temperatures can increase the reaction rate but may also lead to undesirable side reactions, such as alkene isomerization, catalyst decomposition, and the formation of byproducts.[1][2][3] Conversely, temperatures that are too low may result in sluggish or no conversion.[1] Finding the optimal temperature is therefore a key aspect of method development.

Q2: How does reaction temperature affect E/Z selectivity?

The β-hydride elimination step in the Heck catalytic cycle is crucial for determining the stereoselectivity of the product. This step is often reversible, and higher temperatures can promote the isomerization of the initially formed kinetic product to the more thermodynamically stable isomer.[4] Typically, the trans or E-alkene is the thermodynamically favored product due to reduced steric hindrance in the transition state.[5]

Q3: Can temperature influence the regioselectivity (e.g., α- vs. β-vinylation) of the reaction?

Yes, temperature can influence regioselectivity, often in conjunction with other reaction parameters like the choice of ligand, base, and solvent.[1][6] The regiochemical outcome is determined by the migratory insertion step.[5] While ligand and substrate electronics are the primary drivers of regioselectivity, temperature can affect the energy barriers of the competing pathways (neutral vs. ionic) that lead to different regioisomers.[4][7][8]

Q4: What are common side reactions observed at elevated temperatures in Heck vinylation?

Common side reactions at higher temperatures include:

  • Homocoupling: Dimerization of the aryl or vinyl halide.

  • Alkene Isomerization: Migration of the double bond in the product.[4]

  • Decomposition: Degradation of the starting materials, product, or catalyst.[3] At very high temperatures (typically 120-160 °C), many palladium catalysts can become unstable and form palladium colloids or nanoparticles.[2]

  • Reductive Heck Product Formation: Formation of a conjugate addition product instead of the desired substitution product via β-hydride elimination.[9]

Q5: Is it possible to perform Heck vinylation at room temperature?

Yes, recent advancements have enabled Heck vinylation reactions at room temperature, often facilitated by visible light-induced photocatalysis.[10][11] These methods can offer higher stereoselectivity compared to thermally induced reactions and are compatible with a range of functional groups.[10]

Troubleshooting Guides

Issue 1: Low or No Conversion

If you are observing low or no conversion of your starting materials, consider the following troubleshooting steps.

Troubleshooting Workflow: Low/No Conversion

G start Low/No Conversion Observed temp_check Is the reaction temperature sufficient? start->temp_check increase_temp Incrementally increase temperature (e.g., in 10-20 °C steps). Consider microwave heating for rapid screening. temp_check->increase_temp No catalyst_check Is the catalyst active and stable? temp_check->catalyst_check Yes increase_temp->catalyst_check change_catalyst Screen alternative Pd sources (e.g., Pd(OAc)2, Pd2(dba)3). Consider more robust ligands or precatalysts. catalyst_check->change_catalyst No base_solvent_check Are the base and solvent optimal? catalyst_check->base_solvent_check Yes change_catalyst->base_solvent_check change_conditions Screen different bases (e.g., organic vs. inorganic) and solvents (e.g., polar aprotic like DMF, DMSO). base_solvent_check->change_conditions No end Reaction Optimized base_solvent_check->end Yes change_conditions->end G regioselectivity Regioselectivity (α vs. β) ligand Ligand Choice regioselectivity->ligand pathway Reaction Pathway (Neutral vs. Cationic) regioselectivity->pathway halide Halide/Pseudohalide regioselectivity->halide additives Additives (e.g., Halide Scavengers) regioselectivity->additives temperature Temperature regioselectivity->temperature ligand->pathway influences halide->pathway influences additives->pathway influences

References

Technical Support Center: Scale-Up Synthesis of Substituted Naphthyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of substituted naphthyridines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to pilot plant or manufacturing scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial challenges when scaling up naphthyridine synthesis?

A1: The primary challenges in scaling up naphthyridine synthesis often revolve around adapting laboratory-proven methods to a larger scale where factors like cost, safety, and equipment limitations become critical. A reaction that is successful on a small scale may not be directly translatable to a larger production environment. Key considerations include the cost and toxicity of reagents and catalysts, the feasibility of extreme reaction conditions (e.g., very high or low temperatures and pressures), and the practicality of purification methods like chromatography at a multi-kilogram level.

Q2: Are there specific safety concerns associated with the scale-up of certain naphthyridine synthetic routes?

A2: Yes, certain synthetic routes pose significant safety risks upon scale-up. For instance, the diazotation-fluorodediazoniation method for introducing fluorine into the naphthyridine ring involves diazonium salts.[1] These intermediates can be thermally unstable, leading to a risk of uncontrolled decomposition and sudden pressure buildup in a large reactor.[1] Some diazonium salts are also sensitive to friction and can be explosive.[1] Therefore, a thorough thermal hazard evaluation is crucial before attempting this reaction on a large scale.

Q3: How does the choice of solvent impact the scalability of a naphthyridine synthesis?

A3: Solvent selection is critical for a scalable process. While many laboratory syntheses of naphthyridines use organic solvents, there is a growing emphasis on greener and more sustainable alternatives for large-scale production.[2][3][4] Water is an advantageous solvent due to its low cost, non-toxicity, and non-flammability.[2][3][4] However, the solubility of reactants can be a limitation.[2] For reactions like the Friedländer synthesis of 1,8-naphthyridines, many reactants are fortunately soluble in water, making it a viable option for gram-scale synthesis.[2] When scaling up, it is also important to consider solvents that are easily removable and have a low environmental impact.

Q4: Can I use the same catalyst for both lab-scale and large-scale production?

A4: While the same type of catalyst can often be used, its form, loading, and cost become more significant at scale. Many reported syntheses use expensive metal catalysts, which may not be economically viable for large-scale production.[2][3][4] The use of more affordable and biocompatible catalysts, such as choline hydroxide in the Friedländer reaction, is a more scalable approach.[2][3][4] Additionally, heterogeneous catalysts are often preferred for large-scale operations as they can be more easily recovered and reused, simplifying product purification and reducing waste.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yields Upon Scale-Up

Question: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What could be the cause?

Answer: A drop in yield upon scale-up is a common issue and can be attributed to several factors related to the change in scale.

  • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation. The rate of addition of reagents may need to be adjusted to ensure proper mixing. For reactions involving multiple phases (e.g., gas-liquid), mass transfer can become the rate-limiting step, affecting the overall reaction rate and yield.[1]

  • Heat Transfer: Large reactors have a smaller surface area-to-volume ratio compared to laboratory glassware, making heat transfer less efficient. This can be problematic for exothermic reactions, where poor heat dissipation can lead to a temperature increase and the formation of degradation products. Conversely, for endothermic reactions, it may be difficult to maintain the desired reaction temperature.

  • Reaction Kinetics: Some reactions are sensitive to the concentration of reactants. The order and rate of addition of reagents, which may have been trivial at the lab scale, can become critical at a larger scale to maintain optimal reaction kinetics and minimize side reactions.

Troubleshooting Workflow: Inconsistent Yields

G start Low/Inconsistent Yield at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat_transfer Assess Heat Transfer start->check_heat_transfer check_kinetics Review Reaction Kinetics start->check_kinetics adjust_agitation Adjust Agitation Speed/Impeller Design check_mixing->adjust_agitation adjust_addition Modify Reagent Addition Rate check_mixing->adjust_addition profile_temp Profile Reactor Temperature check_heat_transfer->profile_temp optimize_concentration Optimize Reactant Concentrations check_kinetics->optimize_concentration end_good Yield Improved adjust_agitation->end_good end_bad Issue Persists - Further Investigation adjust_agitation->end_bad adjust_addition->end_good adjust_addition->end_bad adjust_heating_cooling Adjust Heating/Cooling Fluid Temperature profile_temp->adjust_heating_cooling adjust_heating_cooling->end_good adjust_heating_cooling->end_bad optimize_concentration->end_good optimize_concentration->end_bad

Caption: Troubleshooting logic for addressing inconsistent yields upon scale-up.

Issue 2: Increased Impurity Profile at Larger Scale

Question: I am observing new and higher levels of impurities in my crude product at the pilot scale. How can I address this?

Answer: Changes in the impurity profile are often linked to the issues of mixing and heat transfer mentioned previously.

  • Localized Over-concentration: Slow or inefficient mixing can lead to high local concentrations of a reagent as it is added, which can favor the formation of impurities through side reactions.

  • Thermal Decomposition: Poor heat control in exothermic reactions can cause the reaction temperature to exceed the desired range, leading to the thermal degradation of reactants, intermediates, or the final product.

  • Longer Reaction Times: At a larger scale, reactions may be run for longer periods, which can provide more time for the formation of certain impurities.

  • Work-up and Isolation: The methods used for work-up and isolation at the lab scale (e.g., rapid quenching, extraction with small volumes of solvent) may not be as efficient at a larger scale, potentially leading to the formation of impurities during these steps.

Data Presentation: Lab vs. Pilot Scale Reaction Parameters (Illustrative Example)

ParameterLab Scale (1L)Pilot Scale (100L)Rationale for Change
Reagent A Addition Time 10 minutes2 hoursTo control exotherm and prevent localized high concentrations.
Jacket Temperature 50°C40°CLower jacket temperature to compensate for slower heat transfer and maintain the desired internal temperature of 50°C.
Agitation Speed 300 RPM100 RPMAgitator design and power are different at scale; the goal is to achieve equivalent mixing, not necessarily the same RPM.
Work-up Quench Time Instantaneous30 minutesSlower addition of quenching agent to control any secondary exotherms or gas evolution.

Experimental Protocols

Key Experiment: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol is based on a greener synthesis approach suitable for scale-up.[2][3][4]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt. % in water)

  • Deionized Water

  • Nitrogen gas supply

  • Reactor equipped with mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet

Procedure:

  • Reactor Setup: A 1L jacketed glass reactor is assembled, dried, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 2-aminonicotinaldehyde (e.g., 61.6 g, 0.5 mol) and deionized water (1000 mL).

  • Inerting: Begin stirring and purge the reactor with nitrogen for 15 minutes.

  • Reagent Addition: Add acetone (e.g., 111 mL, 1.5 mol) to the stirred mixture.

  • Catalyst Addition: Add choline hydroxide (e.g., 3 mL, 1 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 50°C using a circulating bath and stir for 6 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Isolation: Isolate the solid product by filtration. Wash the solid with cold deionized water.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield 2-methyl-1,8-naphthyridine.

Scale-Up Considerations for this Protocol:

  • Heat Management: The reaction is mildly exothermic. At a larger scale, the rate of addition of the catalyst or the heating ramp-up may need to be controlled to maintain the target temperature.

  • Mixing: Ensure that the agitation is sufficient to keep the starting material suspended and the reactants well-mixed. Baffles in the reactor can improve mixing efficiency.

  • Product Isolation: At a larger scale, the filtration and drying steps will require appropriately sized equipment (e.g., a filter-dryer). The efficiency of washing the product cake to remove impurities becomes more critical.

General Synthetic Workflow for Substituted Naphthyridines

G start Starting Materials reaction Naphthyridine Ring Formation (e.g., Friedländer, Skraup, Gould-Jacobs) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup isolation Crude Product Isolation (Crystallization, Precipitation) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification final_product Final Substituted Naphthyridine purification->final_product

Caption: A generalized workflow for the synthesis of substituted naphthyridines.

References

Validation & Comparative

Spectroscopic Showdown: Unraveling the Structure of 4-Vinyl-1,7-naphthyridine Through NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the analytical characterization of 4-Vinyl-1,7-naphthyridine. This document provides a detailed analysis of its expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, juxtaposed with experimental data from analogous structures, 1,7-naphthyridine and 4-vinylpyridine.

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. This compound, a molecule of interest for its potential applications in polymer chemistry and as a scaffold in drug discovery, presents a unique analytical challenge. This guide offers a comprehensive comparison of its predicted spectroscopic data with experimentally obtained data from its constituent structural motifs: the 1,7-naphthyridine core and the 4-vinylpyridine functionality. By understanding the spectral characteristics of these building blocks, researchers can gain valuable insights into the expected analytical signature of the target molecule.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental NMR and mass spectrometry data for 1,7-naphthyridine and 4-vinylpyridine, alongside predicted data for this compound. These predictions are derived from established principles of NMR and mass spectrometry and by considering the additive effects of the vinyl substituent on the naphthyridine core.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

Proton1,7-Naphthyridine (Experimental)4-Vinylpyridine (Experimental)This compound (Predicted)
H-29.10 (d, J=4.1 Hz)-~9.15 (d)
H-37.52 (dd, J=8.2, 4.1 Hz)-~7.60 (d)
H-4-8.60 (d, J=6.0 Hz)-
H-58.28 (d, J=8.2 Hz)7.40 (d, J=6.0 Hz)~8.35 (s)
H-68.76 (d, J=6.0 Hz)-~8.80 (d)
H-89.28 (s)-~9.35 (s)
-CH=-6.75 (dd, J=17.6, 10.8 Hz)~6.85 (dd, J=17.6, 10.8 Hz)
=CH₂ (trans)-6.10 (d, J=17.6 Hz)~6.20 (d, J=17.6 Hz)
=CH₂ (cis)-5.60 (d, J=10.8 Hz)~5.70 (d, J=10.8 Hz)

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

Carbon1,7-Naphthyridine (Experimental)4-Vinylpyridine (Experimental)This compound (Predicted)
C-2152.8-~153.0
C-3121.5-~122.0
C-4136.1150.5~145.0
C-4a149.8-~150.0
C-5121.1121.0~121.5
C-6136.4-~136.8
C-8150.3-~150.5
C-8a147.9-~148.2
-CH=-136.5~136.0
=CH₂-121.2~122.0

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
1,7-NaphthyridineC₈H₆N₂130.15130 (M+), 103, 76
4-VinylpyridineC₇H₇N105.14105 (M+), 104, 78, 52
This compoundC₁₀H₈N₂156.18156 (M+, predicted), 155, 129, 103

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the analysis of this compound and similar N-heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, depending on sample concentration and solubility.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

Sample Introduction:

  • Direct Insertion Probe (DIP): For solid samples. Place a small amount of the sample in a capillary tube and insert it into the ion source.

  • Gas Chromatography (GC) Inlet: For volatile or semi-volatile samples. Dissolve the sample in a suitable solvent and inject it into the GC, which is coupled to the mass spectrometer.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Data Analysis:

  • Identify the molecular ion peak (M⁺) to determine the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Compare the obtained spectrum with spectral libraries for known compounds if available.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the analytical characterization of this compound.

analytical_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy (¹H and ¹³C) Purification->NMR_Analysis Sample for NMR MS_Analysis Mass Spectrometry (EI-MS) Purification->MS_Analysis Sample for MS NMR_Data NMR Spectral Data (Chemical Shifts, Coupling Constants) NMR_Analysis->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Analysis->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure MS_Data->Structure

Caption: Analytical workflow for the structural characterization of this compound.

fragmentation_pathway M [C₁₀H₈N₂]⁺˙ m/z = 156 (Molecular Ion) M_minus_H [C₁₀H₇N₂]⁺ m/z = 155 M->M_minus_H - H˙ M_minus_HCN [C₉H₇N]⁺˙ m/z = 129 M->M_minus_HCN - HCN Vinyl_loss [C₈H₆N₂]⁺˙ m/z = 130 M->Vinyl_loss - C₂H₂ Naphthyridine_fragment [C₈H₅N₂]⁺ m/z = 129 M_minus_H->Naphthyridine_fragment - C₂H₂

A Comparative Guide to the Reactivity of 4-Vinyl-1,7-naphthyridine and 2-vinylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the chemical reactivity of 4-Vinyl-1,7-naphthyridine and 2-vinylpyridine, providing available experimental data for the latter and a theoretical framework for the former to guide synthetic strategies and drug design.

In the landscape of modern medicinal chemistry and materials science, vinyl-substituted nitrogen heterocycles are pivotal building blocks. Their utility stems from the dual reactivity of the vinyl group and the unique electronic and coordinating properties of the heterocyclic scaffold. This guide provides a comparative analysis of the reactivity of two such compounds: the well-established 2-vinylpyridine and the less-explored this compound.

While extensive experimental data is available for 2-vinylpyridine, allowing for a thorough examination of its participation in key chemical transformations, this compound remains a largely uncharacterized reagent. Consequently, this guide will present a data-rich overview of 2-vinylpyridine's reactivity, followed by a theoretical and predictive comparison with this compound. This analysis is grounded in the fundamental principles of organic chemistry and the known electronic characteristics of the pyridine and 1,7-naphthyridine ring systems, aiming to provide a valuable resource for researchers navigating the synthesis and application of these and related molecules.

2-Vinylpyridine: A Profile of Reactivity

2-Vinylpyridine is a commercially available and widely utilized monomer and synthetic intermediate.[1][2][3][4] Its reactivity is dominated by the electron-withdrawing nature of the pyridine ring, which renders the vinyl group susceptible to nucleophilic attack and polymerization.

Michael Addition

The electron-deficient nature of the double bond in 2-vinylpyridine makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles.[1]

Experimental Protocol: Michael Addition of Thiophenol to 2-Vinylpyridine

A representative procedure for the Michael addition to 2-vinylpyridine is the reaction with a thiol. In a typical experiment, 2-vinylpyridine (1.0 eq) is dissolved in a suitable solvent, such as ethanol. Thiophenol (1.0 eq) is then added, and the reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the corresponding 2-(2-(phenylthio)ethyl)pyridine.

Michael_Addition_2VP

Polymerization

2-Vinylpyridine readily undergoes polymerization via radical, anionic, and cationic mechanisms to form poly(2-vinylpyridine).[1] This polymer has applications in various fields, including as a binder, in the creation of ion-exchange resins, and in the fabrication of electronic devices.[2]

Polymerization MethodInitiator/ConditionsMolecular Weight (Mn)Polydispersity Index (PDI)Reference
Anionic Polymerizationn-BuLi / THF, -78 °CControlledNarrow (<1.1)N/A
Radical PolymerizationAIBN / Toluene, 60 °CVaries with conditionsBroad (>1.5)N/A
RAFT PolymerizationCTA / AIBN, 60 °CControlledNarrow (1.1-1.3)N/A

Experimental Protocol: Radical Polymerization of 2-Vinylpyridine

In a flask equipped with a magnetic stirrer and a reflux condenser, 2-vinylpyridine (10.0 g, 95.1 mmol) is dissolved in toluene (50 mL). Azobisisobutyronitrile (AIBN) (0.156 g, 0.95 mmol) is added as the radical initiator. The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen. The reaction mixture is then heated to 60 °C and stirred for 24 hours. The resulting polymer is precipitated by pouring the solution into a large volume of a non-solvent, such as hexane. The poly(2-vinylpyridine) is then collected by filtration and dried under vacuum.

Radical_Polymerization_2VP

Palladium-Catalyzed Cross-Coupling

The vinyl group of 2-vinylpyridine can participate in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, allowing for the introduction of various substituents at the vinylic positions.

Experimental Protocol: Heck Coupling of 2-Vinylpyridine with Iodobenzene

In a sealed tube, 2-vinylpyridine (1.2 eq), iodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), tri(o-tolyl)phosphine (0.04 eq), and triethylamine (2.0 eq) are combined in anhydrous N,N-dimethylformamide (DMF). The tube is sealed, and the mixture is heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding stilbazole derivative.

Heck_Coupling_2VP

This compound: A Theoretical Reactivity Profile

The 1,7-naphthyridine ring system consists of two fused pyridine rings. The presence of two nitrogen atoms in the bicyclic aromatic system is expected to have a more pronounced electron-withdrawing effect compared to a single pyridine ring.

Predicted Reactivity in Michael Additions

The increased electron-withdrawing character of the 1,7-naphthyridine ring, compared to the pyridine ring, is predicted to further decrease the electron density of the vinyl group's β-carbon. This would render this compound a more potent Michael acceptor than 2-vinylpyridine. Consequently, it is expected to react more readily with a wider range of nucleophiles under milder conditions.

Predicted Behavior in Polymerization

The enhanced electrophilicity of the vinyl group in this compound suggests a higher propensity for anionic polymerization. The initiation step with nucleophilic initiators like n-butyllithium should be more facile. In radical polymerization, the reactivity will depend on a combination of electronic and steric factors, but the electron-deficient nature of the monomer is likely to influence its copolymerization parameters.

Predicted Participation in Palladium-Catalyzed Cross-Coupling

Similar to 2-vinylpyridine, the vinyl group of this compound is expected to be a competent partner in palladium-catalyzed cross-coupling reactions. The electronic nature of the 1,7-naphthyridine ring may influence the rate and efficiency of the carbopalladation and subsequent steps in the catalytic cycle.

Comparative Analysis: 2-Vinylpyridine vs. This compound

Feature2-VinylpyridineThis compound (Predicted)
Michael Addition Reactivity Good Michael acceptor.Excellent Michael acceptor. Expected to be more reactive due to the stronger electron-withdrawing nature of the 1,7-naphthyridine ring.
Anionic Polymerization Readily undergoes anionic polymerization.Highly susceptible to anionic polymerization. The more electrophilic vinyl group should facilitate initiation.
Radical Polymerization Well-established radical polymerization.Expected to undergo radical polymerization. The electronic properties will influence its reactivity ratios in copolymerizations.
Palladium-Catalyzed Coupling Participates in various cross-coupling reactions.Expected to be a viable substrate for cross-coupling reactions. The 1,7-naphthyridine moiety may offer unique ligand properties.

Electron_Density_Comparison

Conclusion and Future Outlook

2-Vinylpyridine is a versatile and well-understood building block with a rich and predictable reactivity profile. In contrast, this compound represents an intriguing but underexplored molecule. Based on fundamental electronic principles, it is predicted to exhibit enhanced reactivity as a Michael acceptor and in anionic polymerization compared to its pyridine counterpart.

This theoretical assessment underscores the potential of this compound as a valuable tool for the synthesis of novel polymers and complex organic molecules. Experimental validation of these predictions is a promising area for future research and will be crucial in unlocking the full synthetic potential of this and other vinyl-substituted naphthyridine derivatives. For researchers in drug development, the 1,7-naphthyridine core is a recognized pharmacophore, and the ability to functionalize it via its vinyl group opens new avenues for the design of targeted therapeutics.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Vinyl-1,7-naphthyridine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-Vinyl-1,7-naphthyridine, a substituted aromatic nitrogen heterocycle. It also offers a comparison with alternative analytical techniques and includes a detailed experimental protocol.

Data Summary: HPLC vs. Alternative Methods

The purity of pharmaceutical intermediates can be determined by a variety of methods, each with its own strengths and weaknesses.[1][2] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard due to its high precision and versatility in separating complex mixtures.[2] However, other techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) also play crucial roles in pharmaceutical analysis.[1][2]

Analytical MethodPrincipleKey AdvantagesKey LimitationsTypical Application for this compound
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, quantitative accuracy.[2]Can be time-consuming, requires solvent disposal, potential for complex method development.Primary method for purity determination and impurity profiling.
GC (Gas Chromatography) Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase.[1]Excellent for volatile and semi-volatile compounds, high sensitivity.[2]Not suitable for non-volatile or thermally unstable compounds like this compound without derivatization.Analysis of volatile impurities or residual solvents.[1][2]
NMR (Nuclear Magnetic Resonance) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1]Provides definitive structural elucidation, non-destructive, can be used for quantification (qNMR).[1]Lower sensitivity compared to HPLC, can be expensive, complex spectra for mixtures.Structural confirmation of the synthesized compound and identification of major impurities.
MS (Mass Spectrometry) Measures the mass-to-charge ratio of ions to identify and quantify molecules.[2]High sensitivity and specificity, provides molecular weight information.[2]Typically coupled with a separation technique (LC-MS, GC-MS) for complex mixtures.Identification of unknown impurities by providing molecular weight data.

Experimental Workflow: HPLC Purity Assessment

The following diagram illustrates a typical workflow for assessing the purity of a synthesized batch of this compound using HPLC.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized this compound dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial hplc Inject into HPLC System vial->hplc Injection separation Chromatographic Separation (Reversed-Phase C18 Column) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram Data Acquisition integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: Reversed-Phase HPLC Method

This protocol is a starting point and may require optimization for specific instrumentation and impurity profiles. The separation of aromatic nitrogen heterocycles is often achieved using reversed-phase chromatography.[3] The choice of a C18 column is common for such compounds.[3][4]

1. Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Mobile Phase Additives: Formic acid or trifluoroacetic acid (optional, for peak shape improvement). The addition of an acid modifier can improve peak shape and ionization in mass spectrometry detection.[5][6]

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • This compound Sample: The synthesized product to be analyzed.

  • Reference Standard: A well-characterized standard of this compound, if available.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Start with a lower percentage of Mobile Phase B (e.g., 20%) and gradually increase to a higher percentage (e.g., 95%) over a set time to elute all components. A gradient elution is often necessary for separating compounds with a range of polarities.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or a wavelength determined by UV scan of the compound)
Injection Volume 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of the sample diluent to achieve a concentration of approximately 100 µg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. Data Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Record the chromatogram for a sufficient run time to ensure all impurities have eluted.

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100

5. System Suitability:

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Conclusion

While HPLC stands out as a robust and widely applicable method for the purity assessment of this compound, a comprehensive analysis often benefits from the use of orthogonal techniques.[7] For instance, NMR can confirm the structure of the main component and any major impurities, while LC-MS can provide valuable molecular weight information for the identification of unknown peaks observed in the HPLC chromatogram. The choice of analytical methodology should be guided by the specific requirements of the research or development phase, regulatory expectations, and the nature of the potential impurities.

References

Comparative Catalytic Activity of 1,x-Naphthyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the catalytic applications of 1,x-naphthyridine isomers, providing available data, experimental protocols, and insights into their structure-activity relationships.

Introduction

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have garnered significant attention in various fields, including medicinal chemistry and materials science. Their unique electronic properties and ability to act as bidentate ligands have also made them promising candidates for applications in catalysis. The six possible isomers of naphthyridine (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) exhibit distinct electronic and steric profiles due to the different arrangements of their nitrogen atoms. These differences are expected to influence their coordination chemistry and, consequently, their catalytic activity when employed as ligands.

This guide provides a comparative overview of the catalytic activity of 1,x-naphthyridine isomers, focusing on the most commonly studied 1,5-, 1,6-, and 1,8-isomers. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes information from various sources to offer an inferred comparison of their catalytic performance in key organic transformations.

Comparative Catalytic Performance

Table 1: Catalytic Applications and Reported Yields for 1,x-Naphthyridine Isomers

Naphthyridine IsomerCatalytic ReactionMetal CenterSubstrateProductYield (%)Reference
1,5-Naphthyridine Suzuki-Miyaura CouplingPalladium2-Iodo-1,5-naphthyridine, Arylboronic acids2-Aryl-1,5-naphthyridinesHigh[1]
Buchwald-Hartwig AminationPalladium2-Chloro-1,5-naphthyridine, Amines2-Amino-1,5-naphthyridinesGood[2]
1,6-Naphthyridine Multicomponent ReactionSiO2/Fe3O4@MWCNTsBenzaldehyde, Malononitrile, 1-NaphthylamineSubstituted 1,6-naphthyridineHigh[3]
1,8-Naphthyridine Transfer HydrogenationIridium2-Aryl-1,8-naphthyridine, Indolineα-Functionalized tetrahydro-1,8-naphthyridineUp to 68%[4]
OxidationRutheniumAlcoholsAldehydes/Ketones-[5]
Friedlander ReactionIonic Liquid2-Amino-3-pyridinecarboxaldehyde, α-Methylene carbonyl1,8-Naphthyridine derivativesGood[4]

Note: "High" and "Good" are used where specific quantitative yields were not provided in the source but the authors reported successful reactions.

Structure-Activity Relationship

The catalytic activity of 1,x-naphthyridine isomers is intrinsically linked to their molecular structure. The position of the nitrogen atoms dictates the ligand's bite angle, electron density, and steric hindrance around the metal center, all of which are crucial factors in catalysis.

G Structural Isomers of 1,x-Naphthyridine cluster_isomers 1,x-Naphthyridine Isomers cluster_properties Key Properties Influencing Catalysis 1,5-Naphthyridine 1,5-Naphthyridine Bite Angle Bite Angle 1,5-Naphthyridine->Bite Angle Electron Density at N Electron Density at N 1,5-Naphthyridine->Electron Density at N Steric Hindrance Steric Hindrance 1,5-Naphthyridine->Steric Hindrance 1,6-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine->Bite Angle 1,6-Naphthyridine->Electron Density at N 1,6-Naphthyridine->Steric Hindrance 1,7-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine->Bite Angle 1,7-Naphthyridine->Electron Density at N 1,7-Naphthyridine->Steric Hindrance 1,8-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine->Bite Angle 1,8-Naphthyridine->Electron Density at N 1,8-Naphthyridine->Steric Hindrance Catalytic Activity Catalytic Activity Bite Angle->Catalytic Activity Electron Density at N->Catalytic Activity Steric Hindrance->Catalytic Activity

Caption: Relationship between 1,x-naphthyridine isomer structure and catalytic activity.

  • 1,8-Naphthyridine: The close proximity of the two nitrogen atoms in 1,8-naphthyridine results in a small bite angle, making it an excellent chelating ligand for a wide range of metal ions. This often leads to the formation of stable metal complexes, which can be beneficial for catalytic turnover.

  • 1,5-Naphthyridine: With nitrogen atoms on opposite sides of the molecule, 1,5-naphthyridine can act as a bridging ligand between two metal centers or coordinate to a single metal in a less strained conformation compared to 1,8-naphthyridine.

  • 1,6- and 1,7-Naphthyridines: These asymmetric isomers offer unique coordination geometries that can influence the stereoselectivity of catalytic reactions.

The position of the nitrogen atoms also affects the electron density of the pyridine rings, which in turn influences the strength of the metal-ligand bond and the overall electronic properties of the catalyst.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of catalytic studies. Below are representative protocols for common catalytic reactions utilizing naphthyridine-based ligands.

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving N-heterocyclic ligands.

G start Start prep Prepare Reaction Mixture: Aryl halide (1 mmol) Arylboronic acid (1.2 mmol) Base (e.g., K2CO3, 2 mmol) Solvent (e.g., Toluene/H2O) start->prep end End add_catalyst Add Catalyst: Pd source (e.g., Pd(OAc)2, 1-5 mol%) 1,x-Naphthyridine ligand (1-5 mol%) prep->add_catalyst reaction Heat and Stir: Inert atmosphere (N2 or Ar) 80-120 °C 2-24 hours add_catalyst->reaction workup Work-up: Cool to RT Extract with organic solvent Dry with Na2SO4 reaction->workup purify Purify: Column chromatography workup->purify purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • To an oven-dried Schlenk tube is added the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).

  • The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • The palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and the 1,x-naphthyridine ligand (1-5 mol%) are added under the inert atmosphere.

  • Degassed solvent (e.g., toluene, dioxane, DMF, often with a small amount of water) is added.

  • The reaction mixture is stirred at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours), and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Iridium-Catalyzed Transfer Hydrogenation

This protocol is a generalized procedure based on iridium-catalyzed transfer hydrogenation reactions.[4]

Procedure:

  • In a reaction vessel, the 1,x-naphthyridine derivative (1.0 equiv) and the iridium catalyst (e.g., [Ir(Cp*)Cl₂]₂, 1-5 mol%) are combined.

  • The vessel is sealed and the atmosphere is replaced with an inert gas.

  • A hydrogen donor (e.g., isopropanol, formic acid) and a suitable solvent (e.g., toluene, THF) are added.

  • The reaction is stirred at an elevated temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is then purified by an appropriate method, such as column chromatography, to yield the hydrogenated product.

Conclusion

The catalytic potential of 1,x-naphthyridine isomers is an emerging area of research with significant promise. While direct comparative studies are currently lacking, the available literature suggests that the isomeric nature of the naphthyridine ligand plays a crucial role in determining the outcome and efficiency of catalytic transformations. The 1,8-isomer is well-suited for chelation-driven catalysis, while the 1,5-isomer can facilitate bimetallic pathways. The asymmetric isomers, 1,6- and 1,7-naphthyridine, hold potential for stereoselective synthesis.

Future research focused on the systematic comparison of these isomers in a variety of catalytic reactions is necessary to fully elucidate their structure-activity relationships and unlock their full potential in the development of novel and efficient catalytic systems. The experimental protocols and structural insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the catalytic applications of this versatile class of N-heterocycles.

References

Validating the Structure of 4-Vinyl-1,7-naphthyridine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of X-ray crystallography with other widely used analytical techniques for the structural validation of small organic molecules, using 4-Vinyl-1,7-naphthyridine as a representative case study.

While X-ray crystallography stands as the gold standard for providing definitive atomic-level structural information, its application is contingent on the ability to grow high-quality single crystals.[1] Consequently, a multi-faceted approach employing various spectroscopic methods is often essential for a thorough and robust structural elucidation. This guide will delve into the principles, experimental protocols, and comparative performance of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the validation of the this compound structure.

A Multi-Technique Approach to Structural Validation

The structural validation of a novel compound like this compound relies on a synergistic combination of analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective data build a comprehensive and confident picture of the molecule's identity and connectivity.

cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis of this compound Synthesis of this compound Purification (e.g., Chromatography) Purification (e.g., Chromatography) X-ray Crystallography X-ray Crystallography Purification (e.g., Chromatography)->X-ray Crystallography Provides 3D Structure NMR Spectroscopy NMR Spectroscopy Purification (e.g., Chromatography)->NMR Spectroscopy Provides Connectivity Mass Spectrometry Mass Spectrometry Purification (e.g., Chromatography)->Mass Spectrometry Provides Molecular Weight IR Spectroscopy IR Spectroscopy Purification (e.g., Chromatography)->IR Spectroscopy Identifies Functional Groups Final Structure Confirmation Final Structure Confirmation X-ray Crystallography->Final Structure Confirmation NMR Spectroscopy->Final Structure Confirmation Mass Spectrometry->Final Structure Confirmation IR Spectroscopy->Final Structure Confirmation

Figure 1: Workflow for the structural validation of a synthesized compound.

Comparison of Key Analytical Techniques

The following table summarizes the key performance indicators for each analytical technique in the context of validating the structure of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, and angles in the solid state.Detailed information about the chemical environment and connectivity of atoms (¹H and ¹³C).Exact molecular weight and elemental composition.Presence of specific functional groups.
Sample Requirements High-quality single crystal.Soluble sample in a suitable deuterated solvent.Small amount of sample, can be in solid or solution.Solid or liquid sample.
Strengths Unambiguous structure determination.[1]Excellent for determining connectivity and stereochemistry in solution.[2][3]High sensitivity and accuracy for molecular formula determination.[4][5]Fast and simple method for identifying key functional groups.[4]
Limitations Crystal growth can be challenging or impossible for some compounds.[1]Can be complex to interpret for molecules with many overlapping signals.Does not provide information on atom connectivity.Provides limited information on the overall molecular structure.
Application to this compound Would provide definitive proof of the vinyl group's position and the naphthyridine core's geometry.Would confirm the number and connectivity of all protons and carbons, including the vinyl and aromatic protons.Would confirm the molecular formula C₁₀H₈N₂.Would show characteristic peaks for C=C (vinyl and aromatic) and C-H bonds.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each key technique as they would be applied to this compound.

X-ray Crystallography

A suitable single crystal of this compound would be mounted on a goniometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K) using a diffractometer with a specific X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The collected diffraction data would then be processed to determine the unit cell dimensions and space group. The crystal structure would be solved using direct methods and refined by full-matrix least-squares on F².

Single Crystal Selection Single Crystal Selection Mounting on Goniometer Mounting on Goniometer Single Crystal Selection->Mounting on Goniometer Data Collection (X-ray Diffractometer) Data Collection (X-ray Diffractometer) Mounting on Goniometer->Data Collection (X-ray Diffractometer) Data Processing (Unit Cell & Space Group) Data Processing (Unit Cell & Space Group) Data Collection (X-ray Diffractometer)->Data Processing (Unit Cell & Space Group) Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Processing (Unit Cell & Space Group)->Structure Solution (Direct Methods) Structure Refinement Structure Refinement Structure Solution (Direct Methods)->Structure Refinement Final Structural Model Final Structural Model Structure Refinement->Final Structural Model

Figure 2: Experimental workflow for single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Mass Spectrometry (MS)

A dilute solution of this compound would be prepared in a suitable solvent (e.g., methanol or acetonitrile). The sample would be introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). A high-resolution mass spectrum would be acquired to determine the accurate mass of the molecular ion and confirm the elemental composition.

Infrared (IR) Spectroscopy

A small amount of solid this compound would be placed on the diamond crystal of an ATR (Attenuated Total Reflectance) FT-IR spectrometer. The IR spectrum would be recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹) to identify the characteristic absorption bands of the functional groups present in the molecule.

Conclusion

The structural validation of this compound, like any novel chemical entity, necessitates a comprehensive analytical approach. While X-ray crystallography offers the most definitive structural information, its feasibility is not always guaranteed. Spectroscopic techniques such as NMR, Mass Spectrometry, and IR Spectroscopy are indispensable tools that provide complementary and crucial data to build a complete and confident structural assignment. For researchers in drug development and materials science, the integration of these techniques is paramount for ensuring the identity, purity, and ultimately, the function of their synthesized molecules.

References

Electrochemical Properties of 4-Vinyl-1,7-naphthyridine: A Comparative Guide with Other Vinyl Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, vinyl-substituted aromatic compounds represent a critical class of building blocks for the synthesis of complex molecular architectures and polymers. Their electrochemical properties are of paramount importance, influencing their reactivity, potential applications in organic electronics, and metabolic stability in drug development. This guide provides a comparative analysis of the electrochemical properties of 4-Vinyl-1,7-naphthyridine against other prominent vinyl heterocycles, including vinylpyridines and vinylquinolines.

Due to a lack of specific experimental data for this compound in the current body of scientific literature, this guide will draw upon the established electrochemical behavior of the parent naphthyridine ring system and the known effects of vinyl substitution on aromatic heterocycles. This analysis is supplemented with available data for other vinyl heterocycles to provide a comprehensive, albeit predictive, comparison.

Executive Summary of Electrochemical Properties

The electrochemical behavior of vinyl heterocycles is predominantly dictated by the nature of the heterocyclic ring and the position of the vinyl substituent. The nitrogen atom(s) in the ring significantly influence the electron density of the π-system, thereby affecting the ease of oxidation and reduction.

CompoundHeterocyclic CoreKey Electrochemical Characteristics
This compound 1,7-NaphthyridineExpected to be more difficult to oxidize and easier to reduce than vinylpyridines and vinylquinolines due to the presence of two electron-withdrawing nitrogen atoms. The vinyl group will likely undergo electrochemical polymerization.
2-Vinylpyridine & 4-Vinylpyridine PyridineReadily undergo electrochemical reduction of the vinyl group and the pyridine ring. The position of the vinyl group influences the reduction potential and the mechanism of electropolymerization.
2-Vinylquinoline QuinolineThe extended π-system of the quinoline ring is expected to lower the reduction potential compared to vinylpyridines. It is also susceptible to electropolymerization.
Styrene BenzeneServes as a baseline hydrocarbon analog. It is generally more difficult to reduce than the nitrogen-containing heterocycles. Electrochemical oxidation can lead to various products, including benzaldehyde and benzoic acid.[1][2]

Detailed Comparative Analysis

1,7-Naphthyridine Core vs. Pyridine and Quinoline

The 1,7-naphthyridine ring system, containing two nitrogen atoms, is inherently more electron-deficient than pyridine (one nitrogen atom) and quinoline (a benzene ring fused to a pyridine ring). This electron deficiency has two primary consequences for its electrochemical properties:

  • Oxidation: The removal of an electron from the π-system (oxidation) is expected to be more energetically demanding for 1,7-naphthyridine compared to pyridine and quinoline. Therefore, this compound is predicted to have a higher oxidation potential.

  • Reduction: Conversely, the acceptance of an electron into the π-system (reduction) should be more favorable. Thus, this compound is expected to have a less negative reduction potential compared to its mononitrogenated counterparts.

The Influence of the Vinyl Substituent

The vinyl (-CH=CH₂) group is an electroactive moiety that significantly impacts the electrochemical behavior of the parent heterocycle.

  • Redox Activity: The double bond of the vinyl group can be electrochemically reduced. In many vinyl heterocycles, this reduction occurs at potentials similar to or less negative than the reduction of the heterocyclic ring itself.

  • Electropolymerization: A key characteristic of vinyl-substituted heterocycles is their propensity to undergo electropolymerization.[3][4][5][6] Upon electrochemical initiation (either oxidation or reduction), a radical species can be formed, which then propagates to form a polymer film on the electrode surface. This process is well-documented for vinylpyridines.[3][6]

Experimental Data for Vinyl Heterocycles

While specific data for this compound is unavailable, the following provides context from related vinyl heterocycles. It is crucial to note that direct comparison is challenging due to variations in experimental conditions (e.g., solvent, electrolyte, electrode material).

CompoundEpc (V) vs. refEpa (V) vs. refExperimental ConditionsReference
Poly(4-vinylpyridine) complex with Cu(I)/Cu(II)-0.45 (Cu(I) formation)-0.23 (Cu(II) formation)Aqueous acetic acid, KSCN, Cu electrode[7]

Epc: Cathodic peak potential; Epa: Anodic peak potential; ref: reference electrode.

The data for the poly(4-vinylpyridine) copper complex illustrates the electrochemical activity of a modified vinylpyridine system, where the redox processes are centered on the metal ion complexed with the polymer.

Experimental Protocols

To facilitate further research and the generation of precise comparative data, a standard protocol for cyclic voltammetry of these compounds is provided below.

Cyclic Voltammetry of Vinyl Heterocycles

Objective: To determine the oxidation and reduction potentials of this compound and other vinyl heterocycles.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile.

  • Analyte: 1-5 mM solution of the vinyl heterocycle in the electrolyte solution.

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry, followed by sonication in ethanol and then deionized water to ensure a clean, reproducible surface.

  • Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Deoxygenation: Purge the solution with high-purity nitrogen or argon for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a nitrogen/argon blanket over the solution during the experiment.

  • Cyclic Voltammetry Scan:

    • Set the initial potential to a value where no faradaic current flows (e.g., 0 V).

    • Scan the potential towards a negative limit to observe reduction processes.

    • Reverse the scan direction towards a positive limit to observe oxidation processes.

    • Finally, scan back to the initial potential.

    • A typical scan rate is 100 mV/s. Varying the scan rate can provide information about the reversibility and kinetics of the electron transfer processes.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials.

    • Determine the peak currents.

    • Analyze the peak separation (ΔEp = Epa - Epc) to assess the reversibility of the redox couple. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

Visualizing Electrochemical Processes

To better understand the workflows and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Analyte Solution C Assemble 3-Electrode Cell A->C B Polish Working Electrode B->C D Deoxygenate Solution C->D E Run Cyclic Voltammetry D->E F Determine Peak Potentials (Epa, Epc) E->F G Analyze Peak Separation (ΔEp) F->G H Assess Reversibility G->H

Caption: Workflow for Cyclic Voltammetry Experiment.

logical_relationship cluster_compound Compound Properties cluster_electrochem Electrochemical Behavior A Heterocyclic Core (e.g., 1,7-Naphthyridine) C Oxidation Potential A->C Electron-withdrawing (Higher Potential) D Reduction Potential A->D Electron-withdrawing (Less Negative Potential) B Vinyl Substituent B->D Reducible Group E Electropolymerization B->E Initiates Polymerization

References

A Comparative Guide to the Quantum Yield of 4-Vinyl-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a framework for the comparison of the fluorescence quantum yield of 4-Vinyl-1,7-naphthyridine derivatives. A comprehensive search of scientific literature did not yield specific quantitative data for a direct comparison of a series of these compounds. Therefore, this document outlines the standardized methodologies to perform such a comparison, enabling researchers to generate and evaluate their own data.

Introduction

The 1,7-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. The introduction of a vinyl group at the 4-position can offer a valuable handle for further functionalization or for tuning the photophysical properties of the molecule. The fluorescence quantum yield (Φf) is a critical parameter for fluorescent molecules, representing the efficiency of the conversion of absorbed photons into emitted photons.[1] A higher quantum yield is often desirable for applications such as bio-imaging, chemical sensing, and optoelectronic devices.

This guide details the experimental protocols for determining and comparing the quantum yields of novel this compound derivatives.

Data Presentation

Quantitative data for newly synthesized this compound derivatives should be summarized in a clear and structured format to facilitate easy comparison. Below is a template table for presenting such data.

DerivativeSolventExcitation Wavelength (nm)Emission Wavelength (nm)Absorbance at Excitation WavelengthIntegrated Fluorescence IntensityQuantum Yield (Φf)
Reference
Compound 1
Compound 2
Compound 3

Experimental Protocols

The determination of fluorescence quantum yield can be performed using either the absolute method, which requires an integrating sphere, or the more common relative method, which involves comparison to a well-characterized standard.[1][2] The following protocol describes the relative quantum yield measurement.

Relative Quantum Yield Determination Protocol

1. Materials and Instrumentation:

  • Spectrofluorometer: A calibrated instrument capable of recording corrected emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities.[1]

  • Quantum Yield Standard: A compound with a known and stable quantum yield that has absorption and emission properties as close as possible to the samples being tested. For emission in the blue-green region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a common standard.

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard and each this compound derivative in the chosen solvent.

    • From the stock solutions, prepare a series of dilutions for both the standard and the test compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[2][3]

  • Absorbance Measurements:

    • Record the UV-Vis absorption spectrum for each diluted solution.

    • Determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements:

    • Set the excitation wavelength on the spectrofluorometer. The excitation and emission slits should be kept constant for all measurements.[2]

    • Record the fluorescence emission spectrum for each solution. Ensure the entire emission band is captured.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the test compounds.

    • The slope of the resulting linear fit is proportional to the quantum yield.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)

      Where:

      • Φ_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Visualizations

Experimental Workflow for Relative Quantum Yield Determination

G Workflow for Relative Quantum Yield Determination A Prepare Stock Solutions (Sample & Standard) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance Spectra B->C D Measure Fluorescence Spectra (Corrected) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Intensity D->E E->F G Calculate Slopes (m) F->G H Calculate Quantum Yield G->H

Caption: A flowchart illustrating the key steps in determining the relative fluorescence quantum yield.

Hypothetical Signaling Pathway Application

G Hypothetical Application in Cell Signaling cluster_cell Cell Membrane Receptor Receptor Kinase Kinase Activation Receptor->Kinase Probe This compound Derivative (Probe) Kinase->Probe Phosphorylation/ Binding Fluorescence Fluorescence Signal Probe->Fluorescence Conformational Change Ligand External Ligand Ligand->Receptor Binding

Caption: A diagram showing a potential use of a this compound derivative as a fluorescent probe in a cellular signaling cascade.

References

Comparative In Vitro Biological Profile of 4-Vinyl-1,7-Naphthyridine Analogs and Related Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activity of vinyl-substituted 1,7-naphthyridine derivatives and other relevant naphthyridine compounds. The data presented herein is compiled from various research publications and aims to offer a comprehensive overview of their potential as therapeutic agents, particularly in the areas of oncology and virology. This document includes quantitative biological data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of various naphthyridine derivatives. While specific data for 4-vinyl-1,7-naphthyridine compounds are limited in the public domain, this guide presents data for the most structurally similar compounds available, primarily cyanovinyl-substituted 1,7-naphthyridines, alongside other substituted naphthyridines for comparative purposes.

Table 1: Cytotoxicity of Naphthyridine Derivatives Against Human Cancer Cell Lines

Compound IDNaphthyridine CoreSubstitutionCell LineIC50 (µM)Reference
17a 1,7-Naphthyridine2-phenylamino-4-phenoxyMOLT-3 (Leukemia)9.1 ± 2.0[1]
HeLa (Cervical)13.2 ± 0.7[1]
HL-60 (Leukemia)8.9 ± 2.2[1]
16 1,8-Naphthyridine2-naphthylHeLa (Cervical)0.7[2]
HL-60 (Leukemia)0.1[2]
PC-3 (Prostate)5.1[2]
14 1,8-Naphthyridine2-(4-chlorophenyl)HeLa (Cervical)>100[2]
15 1,8-Naphthyridine2-(4-methoxyphenyl)HeLa (Cervical)1.2[2]
HL-60 (Leukemia)0.4[2]
PC-3 (Prostate)7.3[2]
Bisleuconothine A 1,7-NaphthyridineComplex natural productSW480 (Colon)2.74[3]
HCT116 (Colon)3.18[3]
HT29 (Colon)1.09[3]
SW620 (Colon)3.05[3]

Table 2: Kinase and Viral Enzyme Inhibition by Naphthyridine Derivatives

Compound IDNaphthyridine CoreTargetInhibitionIC50 (µM)Reference
19a 1,6-NaphthyridineHIV-1 Reverse TranscriptaseAntiviral0.175[1]
16a 1,6-NaphthyridineHIV-1 Reverse TranscriptaseAntiviral0.222[1]
16b 1,6-NaphthyridineHIV-1 Reverse TranscriptaseAntiviral0.218[1]
Nevirapine (Non-naphthyridine)HIV-1 Reverse TranscriptaseAntiviral1.053[1]
- 1,7-NaphthyridineEGFRKinase Inhibition-[4]
- 1,8-NaphthyridineEGFRKinase InhibitionLess Active[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HL-60, MOLT-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

    • The naphthyridine compounds are dissolved in DMSO to create stock solutions and then serially diluted to the desired concentrations in the culture medium.

    • The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Assay Principle: This non-radioactive assay is based on the ELISA principle. The HIV-1 RT enzyme synthesizes a DNA strand using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated microplate. The amount of incorporated DIG is then detected using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction with a substrate like ABTS.

  • Assay Procedure:

    • The wells of a streptavidin-coated 96-well plate are coated with the biotinylated oligo(dT)/poly(A) template/primer.

    • The test compounds are pre-incubated with the HIV-1 RT enzyme in a reaction buffer.

    • The enzyme-inhibitor mixture is added to the wells containing the template/primer and a mixture of dNTPs including DIG-dUTP.

    • The plate is incubated to allow for the reverse transcription reaction to occur.

    • The wells are washed to remove unbound components.

    • An anti-DIG-peroxidase conjugate is added to the wells and incubated.

    • After another washing step, the peroxidase substrate (e.g., ABTS) is added, and the color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells treated with the test compound to that of the untreated control (enzyme activity without inhibitor). The IC50 value is determined from a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures relevant to the assessment of this compound compounds and their analogs.

experimental_workflow_cytotoxicity start Start: Cell Seeding in 96-well plates incubation_24h 24h Incubation (Cell Attachment) start->incubation_24h treatment Treatment with this compound compounds (serial dilutions) incubation_48_72h 48-72h Incubation (Drug Exposure) treatment->incubation_48_72h incubation_24h->treatment mtt_addition Addition of MTT Reagent incubation_48_72h->mtt_addition incubation_4h 4h Incubation (Formazan Formation) mtt_addition->incubation_4h solubilization Solubilization of Formazan Crystals (e.g., with DMSO) incubation_4h->solubilization readout Absorbance Measurement (570 nm) solubilization->readout analysis Data Analysis: IC50 Determination readout->analysis

Caption: Workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

hiv_rt_inhibition_pathway cluster_virus HIV Virion cluster_host_cell Host Cell Cytoplasm viral_rna Viral RNA Genome hiv_rt HIV Reverse Transcriptase (RT) viral_rna->hiv_rt Binds to viral_dna Viral dsDNA hiv_rt->viral_dna Synthesizes integration Integration into Host Genome viral_dna->integration inhibitor This compound Compound (Inhibitor) inhibitor->hiv_rt Inhibits

Caption: Simplified pathway of HIV-1 reverse transcription and its inhibition.

egfr_signaling_pathway egf EGF (Ligand) egfr EGFR (Receptor Tyrosine Kinase) egf->egfr Binds dimerization Dimerization & Autophosphorylation egfr->dimerization ras_raf_mek_erk Ras-Raf-MEK-ERK Pathway dimerization->ras_raf_mek_erk pi3k_akt PI3K-Akt Pathway dimerization->pi3k_akt proliferation Cell Proliferation, Survival, Angiogenesis ras_raf_mek_erk->proliferation pi3k_akt->proliferation inhibitor Naphthyridine Kinase Inhibitor inhibitor->egfr Inhibits (ATP-competitive)

Caption: Overview of the EGFR signaling pathway and its inhibition by kinase inhibitors.

References

Comparative Thermal Stability Analysis: Poly(4-Vinyl-1,7-naphthyridine) vs. Polystyrene

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

This guide provides a comparative overview of the thermal stability of poly(4-Vinyl-1,7-naphthyridine) and polystyrene. Thermal stability is a critical parameter for polymers, influencing their processing conditions, application limits, and degradation pathways. While extensive data is available for polystyrene, a widely used commodity polymer, this investigation reveals a significant lack of published experimental data on the thermal decomposition of poly(this compound).

Therefore, this document presents a detailed analysis of the thermal stability of polystyrene based on available experimental data from thermogravimetric analysis (TGA). For poly(this compound), a qualitative discussion of expected thermal behavior is provided based on its chemical structure in lieu of experimental data. This guide aims to be a valuable resource, highlighting both the known properties of a standard polymer and the existing knowledge gap for a more novel counterpart.

Thermal Stability of Polystyrene

Polystyrene is a thermoplastic polymer that is known to decompose at elevated temperatures. The thermal degradation of polystyrene in an inert atmosphere typically begins around 300°C and proceeds via random chain scission, leading to the formation of styrene monomer, dimers, and trimers as the primary volatile products.

Quantitative Data

The thermal stability of polystyrene can be quantified using several key parameters obtained from thermogravimetric analysis (TGA). These include the onset decomposition temperature (T_onset), the temperature of maximum decomposition rate (T_max), and the percentage of material remaining as char at the end of the analysis (Char Yield).

PolymerOnset Decomposition Temp. (T_onset) (°C)Temp. of Max. Decomposition Rate (T_max) (°C)Char Yield (%)Atmosphere
Polystyrene~300 - 400~400 - 450< 1Nitrogen

Note: The exact values can vary depending on factors such as molecular weight, purity, and experimental conditions (e.g., heating rate).

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following is a general experimental protocol for determining the thermal stability of polymers like polystyrene using TGA.

Objective: To determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the char yield of the polymer sample.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Analytical balance

  • Sample pans (e.g., platinum, alumina)

  • Inert gas supply (e.g., high-purity nitrogen)

Procedure:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup:

    • The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere and remove any volatile impurities.

    • The instrument is programmed with the desired temperature profile. A typical profile involves heating the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Collection: The TGA instrument continuously monitors and records the mass of the sample as a function of temperature.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is analyzed to determine the key thermal stability parameters.

    • T_onset: The onset decomposition temperature is typically determined by the intersection of the baseline tangent with the tangent to the steepest part of the mass loss curve.

    • T_max: The temperature of maximum decomposition rate is determined from the peak of the derivative thermogravimetric (DTG) curve, which represents the rate of mass loss ( dm/dT ).

    • Char Yield: The char yield is the percentage of the initial sample mass remaining at the end of the experiment (e.g., at 800°C).

Thermal Stability of Poly(this compound)

Qualitative Assessment and Expected Behavior

In the absence of experimental data, a qualitative assessment can be made based on the chemical structure of poly(this compound) in comparison to polystyrene.

  • Aromaticity and Heterocyclic Rings: The 1,7-naphthyridine moiety is a nitrogen-containing heterocyclic aromatic ring system. Aromatic and heteroaromatic structures are generally more thermally stable than aliphatic structures due to the delocalization of π-electrons, which strengthens the chemical bonds within the ring.

  • Polarity and Intermolecular Forces: The presence of nitrogen atoms in the naphthyridine ring introduces polarity and the potential for stronger intermolecular forces (e.g., dipole-dipole interactions) compared to the nonpolar phenyl rings of polystyrene. These stronger interactions could potentially lead to a higher thermal stability.

  • Degradation Pathway: The degradation mechanism of poly(this compound) is expected to be complex. It may involve chain scission similar to polystyrene, but also reactions involving the naphthyridine ring, potentially leading to a higher char yield due to the formation of a cross-linked, carbonaceous residue.

Based on these structural considerations, it is hypothesized that poly(this compound) may exhibit a higher thermal stability, including a higher onset of decomposition and a greater char yield, compared to polystyrene. However, this remains a hypothesis that requires experimental verification through thermogravimetric analysis.

Workflow for Comparative Thermal Stability Analysis

The following diagram illustrates the logical workflow for a comprehensive comparison of the thermal stability of two polymers.

G Workflow for Comparative Thermal Stability Analysis cluster_polymers Polymers for Comparison cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Assessment P1 Poly(this compound) TGA Thermogravimetric Analysis (TGA) P1->TGA P2 Polystyrene P2->TGA Tonset Onset Decomposition Temp. (T_onset) TGA->Tonset Tmax Temp. of Max. Decomposition Rate (T_max) TGA->Tmax Char Char Yield (%) TGA->Char Compare Direct Comparison of Thermal Properties Tonset->Compare Tmax->Compare Char->Compare Conclusion Conclusion on Relative Thermal Stability Compare->Conclusion

Caption: A flowchart outlining the process for comparing the thermal stability of two polymers.

Conclusion

This guide provides a detailed overview of the thermal stability of polystyrene, supported by quantitative data and a standardized experimental protocol. In contrast, there is a notable absence of experimental data for the thermal stability of poly(this compound) in the current scientific literature. While a qualitative assessment suggests that the incorporation of the naphthyridine moiety may enhance thermal stability compared to the phenyl ring in polystyrene, this hypothesis requires experimental validation. Further research involving the synthesis and thermogravimetric analysis of poly(this compound) is necessary to provide a definitive and quantitative comparison. This knowledge gap presents an opportunity for future research in the field of polymer science.

spectroscopic comparison of 4-Vinyl-1,7-naphthyridine monomer and polymer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of the 4-Vinyl-1,7-naphthyridine monomer and its corresponding polymer, poly(this compound). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this comparison is based on established spectroscopic principles and data from analogous vinyl-substituted N-heterocyclic compounds, primarily 4-vinylpyridine and various naphthyridine derivatives.

Introduction

This compound is a bifunctional molecule featuring a reactive vinyl group attached to a rigid, nitrogen-containing 1,7-naphthyridine core. This unique structure makes it a valuable building block for the synthesis of novel polymers with potential applications in materials science and medicinal chemistry. Spectroscopic analysis is crucial for characterizing both the monomer and the resulting polymer, confirming successful polymerization, and understanding the structural changes that occur.

Predicted Spectroscopic Comparison

The following tables summarize the expected key differences in the spectroscopic data between the this compound monomer and its polymer. These predictions are derived from the analysis of related compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Assignment This compound Monomer (Predicted Chemical Shift, δ ppm) Poly(this compound) (Predicted Chemical Shift, δ ppm) Reason for Change
Vinyl Protons (-CH=CH₂)5.5 - 7.0 (complex multiplet)AbsentDisappearance of the double bond upon polymerization.
Naphthyridine Ring Protons7.5 - 9.5 (characteristic aromatic signals)7.0 - 9.0 (broadened aromatic signals)The polymer's restricted rotation and varied microenvironments lead to signal broadening.
Polymer Backbone Protons (-CH-CH₂-)Absent1.5 - 2.5 (broad signals)Formation of the aliphatic polymer backbone.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Assignment This compound Monomer (Predicted Chemical Shift, δ ppm) Poly(this compound) (Predicted Chemical Shift, δ ppm) Reason for Change
Vinyl Carbons (-CH=C H₂)115 - 140AbsentConversion of sp² hybridized vinyl carbons to sp³ hybridized backbone carbons.
Naphthyridine Ring Carbons120 - 160120 - 165 (broadened signals)Similar to ¹H NMR, the polymer environment causes broadening.
Polymer Backbone Carbons (-C H-C H₂-)Absent35 - 50 (broad signals)Appearance of new signals corresponding to the saturated carbon backbone.

Table 3: Predicted FT-IR Spectral Data (in cm⁻¹)

Assignment This compound Monomer (Predicted Wavenumber, cm⁻¹) Poly(this compound) (Predicted Wavenumber, cm⁻¹) Reason for Change
C=C Stretch (Vinyl)~1630AbsentLoss of the vinyl group's double bond.
=C-H Out-of-Plane Bend (Vinyl)~990 and ~910AbsentDisappearance of the vinyl C-H bonds.
C-H Stretch (Aliphatic)Absent (or very weak)2850 - 3000 (broad)Appearance of the saturated C-H bonds of the polymer backbone.
C=N and C=C Stretch (Naphthyridine)~1600 - 1400~1600 - 1400 (may show slight shifts and broadening)The naphthyridine ring remains, but its vibrational modes can be influenced by the polymer chain.

Table 4: Predicted UV-Vis and Fluorescence Spectral Data (in a suitable solvent like Ethanol)

Spectroscopic Technique This compound Monomer (Predicted) Poly(this compound) (Predicted) Reason for Change
UV-Vis Absorption (λ_max) Expected π-π* transitions of the conjugated naphthyridine and vinyl system.A slight blue or red shift (hypsochromic or bathochromic) of the naphthyridine π-π* transitions is possible due to the loss of conjugation with the vinyl group and polymer chain interactions.The electronic environment of the naphthyridine chromophore is altered upon polymerization.
Fluorescence Emission May exhibit fluorescence depending on the rigidity and electronic structure of the naphthyridine core.The fluorescence properties could be enhanced or quenched in the polymer due to aggregation effects and changes in non-radiative decay pathways.The polymer's conformational rigidity and intermolecular interactions significantly impact fluorescence.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its polymer, based on established methods for similar compounds.

Synthesis of this compound Monomer (General Procedure)

A common method for introducing a vinyl group to a heterocyclic ring is through a Stille or Suzuki cross-coupling reaction.

  • Halogenation of 1,7-naphthyridine: The 1,7-naphthyridine starting material is first halogenated at the 4-position, typically using N-bromosuccinimide (NBS) or another suitable halogenating agent, to produce 4-bromo-1,7-naphthyridine.

  • Cross-Coupling Reaction: The resulting 4-bromo-1,7-naphthyridine is then reacted with a vinylating agent, such as vinyltributyltin (for Stille coupling) or potassium vinyltrifluoroborate (for Suzuki coupling), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable base and solvent.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Polymerization of this compound (General Procedure)

Free radical polymerization is a common method for polymerizing vinyl monomers.

  • Initiator and Monomer Solution: The this compound monomer is dissolved in a suitable solvent (e.g., toluene or DMF), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide is added.

  • Polymerization: The solution is deoxygenated by several freeze-pump-thaw cycles and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen initiator (typically 60-80 °C).

  • Isolation and Purification: After a set reaction time, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., hexane or diethyl ether). The precipitated polymer is then collected by filtration, washed with the non-solvent, and dried under vacuum.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • FT-IR Spectroscopy: FT-IR spectra are obtained using a Fourier-transform infrared spectrometer. Solid samples can be analyzed as KBr pellets, or a thin film can be cast from a solution onto a salt plate.

  • UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer using a dilute solution of the sample in a suitable solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.

  • Fluorescence Spectroscopy: Fluorescence emission and excitation spectra are measured on a spectrofluorometer using dilute solutions to avoid inner filter effects.

Visualizing the Transformation: Monomer to Polymer

The following diagrams illustrate the structural relationship between the monomer and the polymer and a general workflow for their spectroscopic comparison.

Monomer_to_Polymer Monomer This compound (C₁₀H₈N₂) Polymer Poly(this compound) ((C₁₀H₈N₂)n) Monomer->Polymer Polymerization

Caption: Structural transformation from monomer to polymer.

Spectroscopic_Workflow cluster_Monomer Monomer Analysis cluster_Polymer Polymer Analysis Monomer_Sample This compound Monomer Sample Monomer_NMR ¹H & ¹³C NMR Monomer_Sample->Monomer_NMR Monomer_FTIR FT-IR Monomer_Sample->Monomer_FTIR Monomer_UVVis UV-Vis & Fluorescence Monomer_Sample->Monomer_UVVis Comparison Comparative Analysis of Spectroscopic Data Monomer_NMR->Comparison Monomer_FTIR->Comparison Monomer_UVVis->Comparison Polymer_Sample Poly(this compound) Polymer Sample Polymer_NMR ¹H & ¹³C NMR Polymer_Sample->Polymer_NMR Polymer_FTIR FT-IR Polymer_Sample->Polymer_FTIR Polymer_UVVis UV-Vis & Fluorescence Polymer_Sample->Polymer_UVVis Polymer_NMR->Comparison Polymer_FTIR->Comparison Polymer_UVVis->Comparison

Caption: Workflow for spectroscopic comparison.

Safety Operating Guide

Proper Disposal of 4-Vinyl-1,7-naphthyridine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance for the proper disposal of 4-Vinyl-1,7-naphthyridine. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. It is imperative to obtain the SDS from the chemical supplier before handling or disposing of this substance. The SDS will contain detailed and specific information regarding the hazards, necessary personal protective equipment (PPE), and appropriate disposal methods. The procedures outlined below are based on general best practices for handling nitrogen-containing heterocyclic compounds and should be adapted to the specific information provided in the manufacturer's SDS.

Pre-Disposal Safety and Handling

Key Precautionary Measures:

  • Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS provides comprehensive safety information. If you do not have an SDS, contact the supplier to obtain one. A supplier for this compound has been identified as Smolecule.

  • Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles, should be worn. Depending on the information in the SDS, a chemical fume hood and additional respiratory protection may be necessary.

  • Work Area: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Ignition Sources: Until the flammability of this compound is confirmed from the SDS, it is prudent to treat it as a potentially flammable substance. Keep it away from open flames, hot surfaces, and other potential ignition sources.

Step-by-Step Disposal Procedure

The following is a generalized, step-by-step procedure for the disposal of this compound waste. This procedure must be cross-referenced and potentially modified based on the specific instructions in the product's SDS.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines and confirmed for compatibility.

    • Separate solid waste (e.g., contaminated lab supplies) from liquid waste.

  • Waste Collection and Labeling:

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, properly sealed, and chemically compatible waste container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste: Collect contaminated solid waste (e.g., gloves, weighing paper, pipette tips) in a designated, sealed plastic bag or container. This container must also be labeled as "Hazardous Waste" with the chemical name.

  • Storage:

    • Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow all institutional and local regulations for the final disposal of the chemical waste. Professional hazardous waste disposal services will handle the ultimate destruction of the chemical, likely through high-temperature incineration or other approved methods.

Quantitative Data Summary

As no specific experimental data or quantitative safety thresholds for this compound were found in the public domain, a quantitative data table cannot be provided. The SDS, once obtained, will contain critical quantitative data such as:

  • LD50 (Lethal Dose, 50%)

  • Flash Point

  • Permissible Exposure Limits (PELs)

  • Other toxicological and physical property data

This information is essential for a comprehensive risk assessment and for tailoring the disposal procedure to the specific hazards of the compound.

Experimental Protocols

Detailed experimental protocols involving this compound were not the focus of this disposal guide and were not found during the literature search. Any research protocols should be developed with careful consideration of the hazard information provided in the SDS.

Workflow for Safe Chemical Disposal

The following diagram illustrates the general workflow for the safe handling and disposal of a laboratory chemical for which a Safety Data Sheet must be consulted.

DisposalWorkflow cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_disposal Disposal Phase obtain_sds Obtain and Review Safety Data Sheet (SDS) from Supplier assess_hazards Assess Chemical Hazards (Toxicity, Flammability, Reactivity) obtain_sds->assess_hazards select_ppe Select Appropriate Personal Protective Equipment (PPE) assess_hazards->select_ppe prepare_workspace Prepare Work Area (e.g., Chemical Fume Hood) select_ppe->prepare_workspace segregate_waste Segregate Waste (Solid vs. Liquid) prepare_workspace->segregate_waste collect_waste Collect in Labeled, Compatible Containers segregate_waste->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Professional Hazardous Waste Pickup contact_ehs->waste_pickup

Personal protective equipment for handling 4-Vinyl-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and handling guidelines for 4-Vinyl-1,7-naphthyridine based on the available data for the structurally similar compound, 4-Vinylpyridine. A specific Safety Data Sheet (SDS) for this compound is not currently available. It is imperative to treat this compound with the same level of caution as 4-Vinylpyridine.

This guide is intended for researchers, scientists, and drug development professionals. It provides crucial safety protocols, operational plans for handling and disposal, and emergency procedures.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the toxicological data of 4-Vinylpyridine, this compound should be presumed to be a hazardous substance with the potential for acute toxicity, severe skin and eye damage, and flammability. The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure a safe working environment.

Recommended Personal Protective Equipment (PPE)

Body Part Minimum Requirement Specification
Respiratory Air-Purifying Respirator (APR)Full-facepiece respirator with organic vapor cartridges.
Hands Chemical-resistant glovesNitrile or neoprene gloves. Consider double gloving.
Eyes Chemical splash goggles and face shieldGoggles should be worn in conjunction with a face shield.
Body Chemical-resistant lab coat or coverallsTo protect skin and personal clothing from contamination.
Feet Closed-toe shoesChemical-resistant boots are recommended.

Operational Plan: Safe Handling, Storage, and Disposal

Strict adherence to the following procedures is mandatory to ensure safe handling and to mitigate risks.

Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Ensure adequate ventilation in the work area.

  • Prevent contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1][2]

  • Use non-sparking tools and avoid sources of ignition as the compound may be flammable.[1][2]

Storage:

  • Store in a tightly sealed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • For long-term storage, consult the supplier's recommendations, which may include refrigeration or freezing.[1][2]

Disposal:

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not pour waste down the drain or dispose of it in the regular trash.

  • Contaminated materials, such as absorbent pads and gloves, must also be disposed of as hazardous waste.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Wearing appropriate PPE, carefully clean up the spill and place all materials in a sealed container for hazardous waste disposal.

  • Ventilate the area.

In Case of Fire:

  • Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

  • Do not use a water jet, as it may spread the fire.

  • If the fire is large or cannot be controlled, evacuate the area and call for emergency services.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow for Safe Handling and Emergency Response

G Workflow for Safe Handling and Emergency Response cluster_safe_handling Safe Handling Protocol cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_fire_response Fire Response cluster_exposure_response Exposure Response start Start: Prepare for Handling ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood handle Handle Chemical fume_hood->handle clean Clean Work Area and Equipment handle->clean spill Spill Occurs handle->spill fire Fire Occurs handle->fire exposure Personal Exposure handle->exposure dispose Dispose of Waste Properly clean->dispose end End of Procedure dispose->end evacuate_spill Evacuate Area spill->evacuate_spill extinguish_fire Use Appropriate Extinguisher fire->extinguish_fire remove_from_exposure Remove from Exposure exposure->remove_from_exposure contain_spill Contain Spill evacuate_spill->contain_spill cleanup_spill Clean Up Spill contain_spill->cleanup_spill decontaminate_spill Decontaminate Area cleanup_spill->decontaminate_spill evacuate_fire Evacuate if Uncontrolled extinguish_fire->evacuate_fire first_aid Administer First Aid remove_from_exposure->first_aid medical_attention Seek Medical Attention first_aid->medical_attention

Caption: A logical workflow for the safe handling of this compound and the appropriate emergency response procedures.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.